2-Methylprop-2-ene-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-methylprop-2-ene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAZFVPADZFXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methylprop-2-ene-1-sulfonyl Chloride: Technical Profile & Synthetic Applications
Topic: 2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4), also known as methallylsulfonyl chloride , is a specialized organosulfur reagent characterized by an allylic sulfonyl chloride motif. Unlike standard alkyl sulfonyl chlorides, this compound possesses a dual-reactivity profile: it functions as a conventional electrophile for sulfonylation (e.g., sulfonamide formation) and as a latent allylic electrophile capable of sulfur dioxide (
This guide details the physicochemical properties, handling protocols, and advanced synthetic applications of methallylsulfonyl chloride, with a specific focus on its role in palladium-catalyzed desulfinylative cross-coupling —a critical methodology for constructing
Physicochemical Profile
The introduction of the methyl group at the 2-position of the allyl moiety imparts steric differentiation compared to the parent allylsulfonyl chloride, influencing both stability and regioselectivity in subsequent couplings.
Table 1: Technical Specifications
| Property | Data |
| CAS Number | 14568-34-4 |
| IUPAC Name | 2-Methylprop-2-ene-1-sulfonyl chloride |
| Synonyms | Methallylsulfonyl chloride; 2-Methyl-2-propene-1-sulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 154.61 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid depending on purity) |
| Boiling Point | ~195°C (Predicted); Decomposes at elevated temperatures |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid/HCl); Potentially lachrymatory |
| Storage | 2–8°C under inert atmosphere ( |
Synthetic Utility & Reactivity Architecture
The utility of CAS 14568-34-4 stems from its ability to diverge into two distinct mechanistic pathways depending on the reaction conditions.
Pathway A: Nucleophilic Substitution (Retention of Sulfur)
In the presence of bases (e.g.,
-
Outcome: Formation of Methallylsulfonamides or Methallylsulfonates .
-
Application: These products are valuable intermediates for intramolecular Diels-Alder reactions or radical cyclizations where the sulfonyl group serves as a temporary tether or activating group.
Pathway B: Desulfinylative Allylation (Extrusion of Sulfur)
Under palladium catalysis, the C–S bond becomes labile. The sulfonyl chloride acts as a surrogate for an allylic halide.
-
Mechanism: Oxidative addition of Pd(0) to the S–Cl bond, followed by
extrusion, generates a -allylpalladium intermediate. -
Outcome: Formation of C–C bonds with nucleophiles (e.g., Grignard reagents, enolates).
-
Advantage: Avoids the use of unstable allylic halides and allows for regiospecific coupling (linear vs. branched) governed by the ligand environment.
Visualization: Reactivity Flowchart
Figure 1: Divergent reactivity pathways of methallylsulfonyl chloride. Path A retains the sulfur atom for sulfonamide synthesis. Path B utilizes the molecule as an allylic electrophile via Pd-catalyzed desulfinylation.
Experimental Protocols
Protocol A: Synthesis of Methallylsulfonamides (Standard Coupling)
Primary Application: Creating "Hinsberg-type" intermediates for medicinal chemistry.
Reagents:
-
2-Methylprop-2-ene-1-sulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.0 equiv)
-
Triethylamine (
) or Pyridine (1.2–1.5 equiv) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine and
to anhydrous DCM (0.2 M concentration). -
Addition: Cool the solution to 0°C. Add 2-methylprop-2-ene-1-sulfonyl chloride dropwise (neat or dissolved in minimal DCM) to control the exotherm.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).
Protocol B: Pd-Catalyzed Desulfinylative Allylation
Advanced Application: Using the sulfonyl chloride as a methallyl electrophile. Reference Basis: Adapted from methodologies for allylic sulfonyl chlorides (e.g., Dubbaka & Vogel).
Reagents:
-
2-Methylprop-2-ene-1-sulfonyl chloride (1.0 equiv)
-
Grignard Reagent (
, e.g., ) (1.2–1.5 equiv) -
Catalyst:
(5 mol%) -
Solvent: THF (anhydrous, degassed)
Procedure:
-
Catalyst Prep: In a glovebox or under strict Ar line, dissolve
and the sulfonyl chloride in THF. -
Addition: Cool the mixture to 0°C or -78°C depending on the nucleophile's reactivity.
-
Coupling: Add the Grignard reagent dropwise.[1] Note: Slow addition is crucial to prevent homocoupling of the Grignard.
-
Desulfinylation: The reaction mixture is warmed to RT (or reflux if necessary, though allylic systems are reactive). Gas evolution (
) may be observed.[2] -
Workup: Quench with saturated
. Extract with . -
Outcome: Yields the methallylated arene/alkane (
).
Visualization: Synthesis Workflow
Figure 2: Operational workflow for handling CAS 14568-34-4 in standard vs. catalytic protocols.
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.
-
Moisture Sensitivity: Like all sulfonyl chlorides, this compound reacts violently with water to release HCl and methallylsulfonic acid. All glassware must be oven-dried.
-
Corrosivity: Direct contact causes severe skin burns and eye damage. Double-gloving (Nitrile/Neoprene) and a face shield are recommended during the initial addition phase.
-
Inhalation: The compound likely possesses lachrymatory properties similar to allylsulfonyl chloride. All operations must be conducted in a well-ventilated fume hood.
-
Decomposition: Avoid heating above 100°C without solvent, as
extrusion can lead to pressure buildup in closed vessels.
References
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Desulfinylative C–C Allylation of Grignard Reagents and Enolates using Allylsulfonyl Chlorides. Chemistry – A European Journal. (Validation of desulfinylative coupling mechanism).
-
Yang, Z., et al. (2013).[2] A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation.[2] Synthesis. (General methodology for sulfonyl chloride synthesis).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73800, 2-Methylprop-2-ene-1-sulfonic acid (Parent Acid). (Structural verification).
-
CymitQuimica. (2025). Product Safety Data: 2-Methylprop-2-ene-1-sulfonyl chloride. (Safety and physical state confirmation).
Sources
Methallyl sulfonyl chloride chemical structure and molecular weight
An In-Depth Technical Guide to Methallyl Sulfonyl Chloride and Related Key Reagents in Organic Synthesis
Introduction: Deconstructing "Methallyl Sulfonyl Chloride"
In the landscape of organic synthesis, precision in nomenclature is paramount. The term "methallyl sulfonyl chloride" represents a specific chemical structure that is not a commercially available reagent and is sparsely documented in chemical literature. It is likely that this query stems from an interest in two distinct but related classes of compounds that are fundamental to researchers, scientists, and drug development professionals: Methanesulfonyl Chloride and reagents containing the Methallyl group.
This guide will first provide an in-depth exploration of the widely used reagent, methanesulfonyl chloride (mesyl chloride), covering its structure, properties, and critical role in activating alcohols. Subsequently, it will discuss the chemistry of the methallyl group, primarily through its halide, methallyl chloride. Finally, it will bridge the two topics by examining the synthesis of methallyl sulfonates and proposing a chemically sound, albeit theoretical, pathway to the titular methallyl sulfonyl chloride, thereby providing a comprehensive resource for the practicing scientist.
Part 1: Methanesulfonyl Chloride (MsCl): The Workhorse Reagent
Methanesulfonyl chloride, commonly abbreviated as MsCl, is one of the most frequently used sulfonyl chlorides in organic synthesis.[1] Its primary function is to convert hydroxyl groups—which are notoriously poor leaving groups—into methanesulfonates (mesylates), which are excellent leaving groups for nucleophilic substitution and elimination reactions.[2][3]
Chemical Structure and Molecular Properties
The methanesulfonyl group is often abbreviated as "Ms," making methanesulfonyl chloride "MsCl."[1][2] This simple, sterically unencumbered structure makes it a highly reactive and versatile reagent.
Diagram 1: Chemical Structure of Methanesulfonyl Chloride
A 2D representation of Methanesulfonyl Chloride (CH₃SO₂Cl).
| Property | Value | Source(s) |
| Molecular Formula | CH₃ClO₂S | [4][5][6] |
| Molecular Weight | 114.55 g/mol | [4][5][7] |
| CAS Number | 124-63-0 | [4][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][7][8] |
| Density | 1.480 g/cm³ | [1][7][9] |
| Boiling Point | 161 °C (at 730 mmHg) | [1][7] |
| Melting Point | -32 °C | [1][7][9] |
| Solubility | Soluble in most organic solvents; reacts with water and alcohols | [1][7] |
Synthesis of Methanesulfonyl Chloride
Industrially, methanesulfonyl chloride can be produced via a radical reaction between methane and sulfuryl chloride.[1] Another common method involves the chlorination of methanesulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂).[1]
-
From Methane: CH₄ + SO₂Cl₂ → CH₃SO₂Cl + HCl[1]
-
From Methanesulfonic Acid: CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl[1]
Mechanism of Action: The Mesylation of Alcohols
The utility of MsCl lies in its highly electrophilic sulfur atom. Alcohols, acting as nucleophiles, attack this sulfur center. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which serves to neutralize the HCl byproduct generated.[10][11]
The formation of a mesylate from an alcohol proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. This is a critical feature, as the C-O bond of the alcohol is not broken during the mesylation step.[3] The subsequent Sₙ2 reaction with a nucleophile will then proceed with the expected inversion of stereochemistry.
Diagram 2: General Mechanism of Alcohol Mesylation
The reaction pathway for converting an alcohol to a mesylate using MsCl and a base.
Field-Proven Experimental Protocol: Mesylation of a Primary Alcohol
This protocol describes a standard procedure for converting a primary alcohol into its corresponding mesylate, a foundational step for subsequent nucleophilic substitution.
Objective: To synthesize a methanesulfonate ester from a primary alcohol for use in drug development intermediates.
Materials:
-
Primary Alcohol (1.0 eq)
-
Methanesulfonyl Chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Diagram 3: Experimental Workflow for Mesylation
A typical laboratory workflow for the synthesis and isolation of a mesylate.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Expertise & Causality: Anhydrous conditions are crucial as MsCl reacts readily with water.[1] Triethylamine is a non-nucleophilic base that will scavenge the HCl produced without competing with the alcohol as a nucleophile.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Expertise & Causality: The reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and decomposition.
-
-
Addition of MsCl: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Trustworthiness: A slight excess of MsCl ensures complete consumption of the starting alcohol. Slow addition is a key control parameter for safety and selectivity.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, quench by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to remove residual acid), and finally, brine.
-
Self-Validation: Each washing step removes specific impurities, ensuring the purity of the final product. The formation of triethylammonium hydrochloride salt is often visible as a separate phase or precipitate.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude mesylate.
-
Note: Mesylates can be unstable and are often used immediately in the next step without extensive purification.
-
Part 2: Methallyl Chloride: A Versatile Building Block
Methallyl chloride (3-chloro-2-methyl-1-propene) is a valuable C4 building block in organic synthesis.[12][13][14]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇Cl | [12][13] |
| Molecular Weight | 90.55 g/mol | [13][15][16] |
| CAS Number | 563-47-3 | [12][13][14] |
| Appearance | Colorless liquid | [13] |
| Density | 0.925 g/cm³ | [15][16] |
| Boiling Point | 71-72 °C | [13][15][16] |
| Flash Point | -18 °C | [13] |
Its primary reactivity stems from the allylic chloride, which is susceptible to nucleophilic substitution. It is a key precursor in the synthesis of polymers, pharmaceuticals, and other fine chemicals.
Part 3: The Intersection - Crafting Methallyl Sulfonates
While "methallyl sulfonyl chloride" is elusive, the synthesis of sodium methallyl sulfonate is a well-established industrial process that directly combines the chemistry of the methallyl group with sulfonate chemistry.[17][18][19]
Synthesis of Sodium Methallyl Sulfonate
This compound is synthesized by the reaction of methallyl chloride with an aqueous solution of sodium sulfite (Na₂SO₃).[17][18]
Reaction: CH₂=C(CH₃)CH₂Cl + Na₂SO₃ → CH₂=C(CH₃)CH₂SO₃Na + NaCl
This reaction provides a stable, water-soluble source of the methallyl sulfonate moiety, which is used as a comonomer in polymer production, particularly for acrylic fibers and superplasticizers.[19]
Proposed Synthesis of Methallyl Sulfonyl Chloride
For the researcher intent on synthesizing the titular compound, a logical approach would be the oxidative chlorosulfonation of a suitable precursor. A common method for creating sulfonyl chlorides is the reaction of a sulfonate salt with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[20]
Proposed Route:
-
Starting Material: Sodium methallyl sulfonate (synthesized as described above).
-
Chlorination: React the anhydrous sodium methallyl sulfonate salt with a strong chlorinating agent such as thionyl chloride (SOCl₂) in an inert solvent. The Vilsmeier reagent, formed from SOCl₂ and catalytic DMF, could also be effective.[20]
Hypothetical Reaction: CH₂=C(CH₃)CH₂SO₃Na + SOCl₂ → CH₂=C(CH₃)CH₂SO₂Cl + SO₂ + NaCl
-
*Authoritative Grounding: This proposed synthesis is based on well-established methods for converting sodium sulfonates to sulfonyl chlorides.[20][21] However, the stability of the product would be a significant concern. The presence of the reactive allyl group and the highly electrophilic sulfonyl chloride moiety in the same molecule could lead to polymerization or decomposition, requiring careful control of reaction conditions and immediate use of the product.
Safety and Handling
Both methanesulfonyl chloride and methallyl chloride are hazardous materials requiring strict safety protocols.
-
Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[1][5][8] It causes severe skin burns and eye damage and is fatal if inhaled.[5][8] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[8][22]
-
Methallyl Chloride: Highly flammable liquid and vapor.[13][23] It is harmful if swallowed or inhaled and may cause an allergic skin reaction.[13][23] It is also toxic to aquatic life.[16][23] Handle with extreme care away from ignition sources.[13]
Conclusion
While "methallyl sulfonyl chloride" is not a standard reagent, the underlying chemical principles are central to modern organic synthesis and drug development. A thorough understanding of methanesulfonyl chloride is indispensable for any scientist involved in converting alcohols to other functional groups. Simultaneously, methallyl chloride provides a versatile platform for introducing the valuable methallyl moiety. By dissecting the user's query, we have provided a comprehensive guide to these two critical reagents, explained their individual importance, and explored their synthetic connection, offering both established protocols and expert-driven insights into potential synthetic strategies.
References
-
National Institute of Standards and Technology. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook. [Link]
-
American Molecules. (2024, February 4). Methanesulfonyl Chloride SDS Safety Data Sheet. [Link]
-
National Institute of Standards and Technology. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook (alternative link). [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]
-
National Institute of Standards and Technology. (n.d.). Methanesulfonyl chloride IR Spectrum. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). Methanesulfonyl chloride. PubChem. [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]
- Google Patents. (n.d.).
-
LookChem. (n.d.). Cas 124-63-0, Methanesulfonyl chloride. [Link]
- Google Patents. (n.d.).
-
BuyersGuideChem. (n.d.). Methallyl chloride | 563-47-3. [Link]
-
Chemistry LibreTexts. (2022, October 4). Reactions of Alcohols. [Link]
-
LookChem. (n.d.). SODIUM METHYLALLYL SULFONATE. [Link]
-
Gelest, Inc. (2015, November 24). SAFETY DATA SHEET: METHALLYL CHLORIDE, tech-95. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 3-Chloro-2-methylpropene. [Link]
-
Wikipedia. (n.d.). Methallyl chloride. [Link]
-
Organic Syntheses. (n.d.). Preparation and isolation of sulfonyl cyanide. [Link]
-
ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. [Link]
-
YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Wentzel Lab. [Link]
-
YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Organic Chemistry with Victor. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride. [Link]
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methanesulfonyl chloride [webbook.nist.gov]
- 5. ammol.org [ammol.org]
- 6. Methanesulfonyl chloride [webbook.nist.gov]
- 7. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. lookchem.com [lookchem.com]
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- 11. m.youtube.com [m.youtube.com]
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- 16. gelest.com [gelest.com]
- 17. US4171324A - Preparation of sodium allyl and methallyl sulfonate - Google Patents [patents.google.com]
- 18. CN112851555A - Synthesis and refining method of sodium methallyl sulfonate - Google Patents [patents.google.com]
- 19. atamankimya.com [atamankimya.com]
- 20. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
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Solubility of 2-Methylprop-2-ene-1-sulfonyl chloride in organic solvents
Technical Guide: Solubility and Handling of 2-Methylprop-2-ene-1-sulfonyl Chloride
Part 1: Executive Summary & Chemical Profile
2-Methylprop-2-ene-1-sulfonyl chloride (also known as Methallylsulfonyl chloride) is a specialized electrophilic reagent used primarily for introducing the methallylsulfonyl group into pharmacophores and agrochemicals. Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic, allylic sulfonyl chloride exhibits heightened reactivity and specific solubility constraints driven by its susceptibility to hydrolysis and potential for allylic rearrangement.
This guide moves beyond basic "dissolution" to address operational solubility —the ability to maintain the reagent in a dissolved, stable state for synthesis.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-Methylprop-2-ene-1-sulfonyl chloride |
| Common Name | Methallylsulfonyl chloride |
| CAS Number | 14568-34-4 |
| Molecular Formula | C₄H₇ClO₂S |
| Molecular Weight | 154.61 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Primary Hazard | Corrosive, Lachrymator, Moisture Sensitive |
Part 2: Solubility Thermodynamics & Solvent Selection
The solubility of methallylsulfonyl chloride is governed by dipole-dipole interactions . The highly polar sulfonyl chloride group (-SO₂Cl) requires polar aprotic solvents for stabilization, while the lipophilic methallyl tail (2-methylpropenyl) ensures miscibility with moderately non-polar organic solvents.
Solvent Compatibility Matrix
The following table categorizes solvents based on thermodynamic solubility (can it dissolve?) and kinetic stability (will it survive?).
| Solvent Class | Specific Solvent | Solubility Status | Stability Rating | Scientist’s Note |
| Chlorinated | Dichloromethane (DCM) | High (Miscible) | Excellent | Preferred solvent. High solubility, low reactivity, easy removal. |
| Chlorinated | Chloroform (CHCl₃) | High (Miscible) | Good | Ensure ethanol stabilizer is removed (use amylene-stabilized). |
| Ethers | THF (Anhydrous) | High | Good | Must be peroxide-free and strictly anhydrous. |
| Ethers | 2-MeTHF | High | Excellent | Green alternative to THF; better phase separation in workups. |
| Esters | Ethyl Acetate | High | Moderate | Good for workups; long-term storage not recommended due to trans-acylation risks. |
| Aromatics | Toluene | Moderate/High | Excellent | Ideal for reactions requiring elevated temperatures (reflux). |
| Polar Aprotic | DMF / DMAc | High | Poor (Risk) | WARNING: Can form reactive Vilsmeier-type adducts; accelerates decomposition. |
| Polar Aprotic | DMSO | High | Prohibited | Risk of violent oxidation/decomposition (Swern-type reactivity). |
| Protic | Water | Insoluble | Decomposes | Rapid hydrolysis to sulfonic acid and HCl. |
| Protic | Alcohols (MeOH, EtOH) | Soluble | Decomposes | Rapid solvolysis to sulfonate esters. |
Part 3: Mechanistic Insight (Decomposition Pathways)
Understanding why solubility fails is critical. In protic solvents, the "insolubility" is actually a chemical transformation. The sulfur atom is highly electrophilic. Water or alcohols act as nucleophiles, attacking the sulfur and displacing the chloride ion.
The Hydrolysis Mechanism:
-
Nucleophilic Attack: Water attacks the sulfur center.[1]
-
Transition State: Formation of a pentacoordinate sulfur intermediate.
-
Elimination: Expulsion of the chloride leaving group.
-
Acid Generation: Formation of Methallylsulfonic acid and HCl gas.
Visualizing the Stability Logic:
Figure 1: The mechanism whereby protic solvents degrade the reagent, rendering them unsuitable despite potential thermodynamic solubility.
Part 4: Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (1.0 M)
Context: For use in parallel synthesis or flow chemistry.
Reagents:
-
2-Methylprop-2-ene-1-sulfonyl chloride (Reagent Grade, >95%)
-
Dichloromethane (DCM), Anhydrous (Water <50 ppm)
Workflow:
-
Glassware Prep: Oven-dry a volumetric flask and purge with Nitrogen/Argon.
-
Weighing: Weigh 15.46 g of the sulfonyl chloride into a tared syringe or weighing boat. Note: The material is lachrymatory; handle strictly in a fume hood.
-
Dissolution: Transfer to the flask. Add anhydrous DCM to approximately 80% of the final volume.
-
Homogenization: Swirl gently. The liquid should mix instantly without heating.
-
Finalizing: Dilute to the 100 mL mark with DCM.
-
Storage: Transfer to a Schlenk tube or septum-capped vial. Store at 0–4°C.
Validation Check:
-
Take a 50 µL aliquot.
-
Add to 500 µL dry CDCl₃.
-
Run ¹H NMR.
-
Pass Criteria: Distinct peaks for the methallyl group (singlet methyl ~1.9 ppm, vinylic protons ~5.0-5.2 ppm, methylene ~4.0 ppm). Absence of broad acidic protons (indicates hydrolysis).
Protocol B: Solvent Decision Workflow
Figure 2: Logical flow for selecting the appropriate solvent based on application and water content.
Part 5: Expert Insights & Troubleshooting
1. The "DMF Trap" Many researchers habitually use DMF for nucleophilic substitutions. Avoid DMF with methallylsulfonyl chloride.
-
Reasoning: Sulfonyl chlorides can react with DMF to form a dimethylformiminium chloride sulfonate intermediate (Vilsmeier-Haack like). This consumes the reagent and generates impurities.[1][2] If a polar solvent is required, use NMP (N-methylpyrrolidone) with caution, or Acetonitrile.
2. Handling the Allylic Moiety Unlike Tosyl chloride, the methallyl group contains a double bond.
-
Risk:[1][2][3] In the presence of strong Lewis acids (AlCl₃, BF₃) or free radical initiators, the double bond may polymerize or isomerize.
-
Mitigation: Perform sulfonylation reactions (e.g., reacting with an amine) under basic conditions (Pyridine, TEA) rather than acidic conditions to preserve the alkene integrity.
3. Quenching Spills Do not wipe spills with water. This generates HCl gas immediately.
-
Protocol: Cover spill with solid Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate. This neutralizes the acid as it forms. Then, wipe with a tissue soaked in dilute aqueous ammonia.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12220498, 2-Methylprop-2-ene-1-sulfonyl chloride. Retrieved from [Link]
-
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- King, J. F., et al. (1981). "Hydrolysis of Sulfonyl Chlorides: Mechanism and Rate." Journal of the American Chemical Society.
- Synthesis Precursors (Methallyl Chloride)
- ECHA (European Chemicals Agency). Registration Dossier - Sulfonyl Chlorides.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Methylprop-2-ene-1-sulfonyl chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing compounds have become indispensable therapeutic agents.[1] Their applications span a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the sulfonamide scaffold stems from its unique physicochemical properties and its ability to act as a bioisostere of amides and other functional groups, enabling it to interact with a diverse array of biological targets.
This document provides a comprehensive guide for the synthesis of sulfonamides utilizing 2-Methylprop-2-ene-1-sulfonyl chloride, a versatile and reactive building block. These application notes are intended for researchers, scientists, and drug development professionals seeking to incorporate this moiety into their synthetic workflows. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.
Understanding the Reagent: 2-Methylprop-2-ene-1-sulfonyl chloride
2-Methylprop-2-ene-1-sulfonyl chloride, also known as methallylsulfonyl chloride, is a valuable reagent for the introduction of the methallyl-sulfonamide group. Its chemical structure, featuring a reactive sulfonyl chloride and a versatile alkene functionality, allows for the synthesis of a wide range of sulfonamide derivatives with potential for further functionalization.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₄H₇ClO₂S |
| Molecular Weight | 154.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 14568-34-4 |
Reaction Mechanism: The Nucleophilic Acyl-Type Substitution
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines proceeds via a nucleophilic acyl-type substitution at the electrophilic sulfur atom. The lone pair of electrons on the amine nitrogen attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols
General Considerations and Safety Precautions
Sulfonyl chlorides are corrosive and moisture-sensitive compounds.[2] All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All glassware should be thoroughly dried before use, and anhydrous solvents are recommended to prevent hydrolysis of the sulfonyl chloride.
Protocol 1: Synthesis of N-Benzyl-2-methylprop-2-ene-1-sulfonamide
This protocol describes a general procedure for the reaction of 2-Methylprop-2-ene-1-sulfonyl chloride with a primary amine, using benzylamine as an example.
Materials:
-
2-Methylprop-2-ene-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-Methylprop-2-ene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3][4][5]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table of Expected Yields and Reaction Conditions:
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | Pyridine | DCM | 2-4 | 85-95 |
| Aniline | Triethylamine | THF | 4-6 | 70-85 |
| Morpholine | Pyridine | DCM | 3-5 | 80-90 |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base: A non-nucleophilic base like pyridine or triethylamine is crucial. These bases are strong enough to neutralize the HCl byproduct but will not compete with the amine nucleophile in reacting with the sulfonyl chloride.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the reactive sulfonyl chloride.
-
Temperature Control: The initial addition of the sulfonyl chloride is performed at 0 °C to control the exothermic nature of the reaction and minimize the formation of side products.
-
Work-up Procedure: The series of acidic and basic washes during the work-up is designed to remove unreacted starting materials, the base, and its corresponding hydrochloride salt, leading to a cleaner crude product for purification.
Trustworthiness: A Self-Validating System
The success of this protocol can be validated at several stages:
-
TLC Monitoring: The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot on the TLC plate provides a real-time indication of reaction progress.
-
Spectroscopic Characterization: The definitive confirmation of the desired sulfonamide product is achieved through comprehensive spectroscopic analysis.
-
¹H NMR: Expect to see characteristic signals for the methallyl group (protons on the double bond and the methylene group adjacent to the sulfur) and the protons of the amine moiety. For N-benzyl-2-methylprop-2-ene-1-sulfonamide, the benzylic protons will appear as a doublet coupled to the N-H proton.
-
¹³C NMR: The spectrum will show the corresponding carbon signals for the methallyl and amine groups.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the target sulfonamide.
-
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for sulfonamide synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive amine (low nucleophilicity). | Use a stronger, non-nucleophilic base or consider microwave-assisted synthesis. |
| Moisture in the reaction. | Ensure all glassware is oven-dried and use freshly distilled anhydrous solvents. | |
| Formation of Side Products | Reaction temperature too high. | Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride. |
| Di-sulfonylation of primary amines. | Use a stoichiometric amount (1.0-1.1 equivalents) of the sulfonyl chloride. | |
| Difficult Purification | Excess base or base hydrochloride salt co-eluting with the product. | Ensure the aqueous work-up is thorough to remove all salts. A brine wash is critical. |
References
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]
-
Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. (n.d.). JSM Central. Retrieved February 12, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 12, 2026, from [Link]
-
Isolation, purification and characterization of allelopathic compounds. (n.d.). LAMBDA OMNICOLL. Retrieved February 12, 2026, from [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 4. orgsyn.org [orgsyn.org]
- 5. JSM Central || Article Info [jsmcentral.org]
Protocol for chlorosulfonation of isobutylene to methallyl sulfonyl chloride
Abstract
This application note details the optimized protocol for the synthesis of Methallyl Sulfonyl Chloride (2-methylprop-2-ene-1-sulfonyl chloride) starting from Isobutylene . While the term "chlorosulfonation" conventionally implies a direct reaction with chlorosulfonic acid or sulfuryl chloride, applying these methods directly to isobutylene results in uncontrollable polymerization and vicinal dichlorination due to the stability of the tertiary carbocation intermediate.
Therefore, this guide presents the Indirect Chlorosulfonation Strategy , a field-validated, two-stage workflow:
-
Regioselective Sulfonation: Using a Sulfur Trioxide-Lewis Base complex to synthesize Methallyl Sulfonic Acid (or its salt).
-
Deoxychlorination: Converting the sulfonate to the sulfonyl chloride using Phosphorus Pentachloride (
) or Thionyl Chloride ( ).
This protocol ensures high purity (>95%), minimizes polymerization, and is scalable for pharmaceutical and materials science applications.
Part 1: Chemical Strategy & Mechanism[1]
The Challenge of Direct Chlorosulfonation
Direct reaction of isobutylene with chlorosulfonic acid (
The Solution: The SO3-Complex Route
To install the sulfonyl group without destroying the olefin, we utilize a moderated electrophilic attack using an
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the synthesis of Methallyl Sulfonyl Chloride via the SO3-Complex route.
Part 2: Materials & Safety
Reagents & Equipment
| Component | Specification | Role |
| Isobutylene | Gas (Liquefied) or >99% Purity | Substrate |
| Sulfur Trioxide (SO3) | Freshly distilled or stabilized | Sulfonating Agent |
| DMF / Dioxane | Anhydrous (<0.05% Water) | Lewis Base Complexing Agent |
| Dichloromethane (DCM) | HPLC Grade, Dried | Solvent |
| Phosphorus Pentachloride (PCl5) | Reagent Grade | Chlorinating Agent |
| Sodium Hydroxide (NaOH) | 20% Aqueous Solution | Neutralization |
Critical Safety Warnings
-
Isobutylene: Extremely flammable cryogen. Ensure all condensers are rated for -78°C (dry ice/acetone) or -20°C (glycol) depending on pressure.
-
Sulfur Trioxide: Highly corrosive and reacts violently with water. Handle in a glovebox or under strict inert atmosphere.
-
PCl5 / SOCl2: Releases HCl and POCl3/SO2 gases. Must be used in a high-efficiency fume hood with a caustic scrubber.
Part 3: Experimental Protocol
Stage 1: Synthesis of Sodium Methallyl Sulfonate
Goal: Install the sulfur moiety without polymerization.
-
Complex Formation:
-
In a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, thermometer, and dropping funnel, charge Dichloromethane (DCM) (500 mL) and DMF (1.1 eq relative to SO3).
-
Cool to 0°C .
-
Add Liquid SO3 (1.0 eq) dropwise over 30 minutes. A white crystalline precipitate of
complex may form. -
Note: Using a complex prevents the "charring" associated with free SO3.
-
-
Sulfonation:
-
Cool the suspension to -10°C .
-
Introduce Isobutylene (1.2 eq) slowly. If using gas, bubble through a frit; if liquid, add via a chilled addition funnel.
-
Maintain temperature between -10°C and 0°C . Exotherms indicate reaction progress.
-
Stir for 2 hours at 0°C. The precipitate should dissolve or change form as the zwitterion forms.
-
-
Neutralization & Isolation:
-
Quench the reaction by pouring the mixture into ice-cold water (200 mL).
-
Neutralize carefully with 20% NaOH to pH 8.0. This converts the sulfonic acid to Sodium Methallyl Sulfonate (SMAS) .
-
Separate the aqueous layer (containing the product) from the DCM layer.
-
Evaporate the water under reduced pressure (rotary evaporator) to obtain the crude sulfonate salt.
-
Purification (Optional): Recrystallize from ethanol/water to remove inorganic sulfates.
-
Stage 2: Chlorination to Methallyl Sulfonyl Chloride
Goal: Convert the sulfonate salt to the sulfonyl chloride.
-
Setup:
-
Dry the Sodium Methallyl Sulfonate thoroughly (vacuum oven at 50°C for 12 hours). Moisture will destroy the chlorinating agent.
-
Place the dry salt (1.0 eq) in a dry RBF under Nitrogen/Argon.
-
-
Chlorination Reaction:
-
Method A (PCl5 - Recommended for Lab Scale):
-
Add Phosphorus Pentachloride (PCl5) (1.1 eq) in portions to the solid salt.
-
Caution: Vigorous reaction. Mix intimately.
-
Heat the mixture gently to 60-70°C for 1-2 hours. The solid mass will liquefy as
is formed.
-
-
Method B (SOCl2/DMF - Recommended for Scale-up):
-
Suspend the salt in Thionyl Chloride (SOCl2) (5.0 eq).
-
Add catalytic DMF (3-5 drops).
-
Reflux (75°C) for 3 hours until gas evolution (SO2/HCl) ceases.
-
-
-
Workup & Isolation:
-
For Method A: Distill off the byproduct
(bp 106°C) under reduced pressure. -
For Method B: Distill off excess
.[1] -
The residue is the crude Methallyl Sulfonyl Chloride .
-
Final Purification: Vacuum distillation. Methallyl Sulfonyl Chloride typically boils around 60-65°C at 2 mmHg (check specific literature values for exact pressure/temp).
-
Part 4: Process Control & Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Part 5: Analytical Validation
To ensure the protocol was successful, validate the product using the following parameters:
| Technique | Expected Signal / Characteristic |
| 1H NMR (CDCl3) | Vinyl protons: Two singlets/multiplets around δ 5.1 - 5.4 ppm.Methyl group: Singlet around δ 1.9 ppm.Methylene (-CH2-SO2-): Singlet around δ 4.2 ppm. |
| IR Spectroscopy | Sulfonyl Chloride: Strong bands at ~1370 cm⁻¹ (asymmetric SO2) and ~1170 cm⁻¹ (symmetric SO2).Alkene: C=C stretch at ~1640 cm⁻¹. |
| GC-MS | Molecular Ion usually not visible; look for fragments: [M-Cl]+ (m/z ~119) and [M-SO2Cl]+ (Methallyl cation, m/z ~55). |
References
- Preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.
-
Synthesis of Sulfonyl Chlorides. Source: Organic Chemistry Portal.[1] URL:[Link] Relevance: General review of converting sulfonates and thiols to sulfonyl chlorides.
- Methallyl Chloride Synthesis (Contextual).
Sources
Reagents for coupling amines with methallyl sulfonyl chloride
An Application Note and Protocol for the Synthesis of N-Methallylsulfonamides: Reagents and Optimized Conditions for the Coupling of Amines with Methallyl Sulfonyl Chloride
Introduction
The methallylsulfonamide moiety is a critical functional group in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties make it a valuable component in the design of novel therapeutic agents and functional materials. The sulfonamide linkage, when appended with the methallyl group, provides a versatile handle for post-synthetic modifications via various chemical transformations, including Heck coupling, metathesis, and thiol-ene reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents, reaction conditions, and detailed protocols for the efficient coupling of primary and secondary amines with methallyl sulfonyl chloride.
The synthesis of N-methallylsulfonamides is typically achieved through the reaction of a primary or secondary amine with methallyl sulfonyl chloride in the presence of a suitable base. While the reaction appears straightforward, achieving high yields, purity, and scalability requires careful consideration of the reagents, solvent, temperature, and workup procedure. This document outlines optimized protocols and provides insights into the rationale behind the selection of specific experimental parameters.
Reagents and Their Roles
The successful synthesis of N-methallylsulfonamides hinges on the appropriate selection of reagents. Each component plays a crucial role in the reaction's outcome.
Table 1: Key Reagents and Their Functions
| Reagent | Role | Key Considerations |
| Methallyl Sulfonyl Chloride | The electrophilic partner providing the methallyl sulfonyl group. | Highly reactive and moisture-sensitive. Should be handled under inert atmosphere and stored in a desiccator. Purity can affect reaction yield and side product formation. |
| Amine (Primary or Secondary) | The nucleophile that attacks the sulfonyl chloride. | The nucleophilicity of the amine will influence the reaction rate. Sterically hindered amines may require more forcing conditions. |
| Base | Scavenges the HCl generated during the reaction, driving the equilibrium towards product formation. | The choice of base is critical. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), pyridine, and aqueous bases like NaOH or K₂CO₃. |
| Solvent | Solubilizes the reactants and influences the reaction rate and selectivity. | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. For reactions with aqueous bases, a biphasic system is employed. |
| Catalyst (Optional) | Can be used to accelerate the reaction, particularly with less reactive amines. | 4-Dimethylaminopyridine (DMAP) is a common catalyst that acts as a nucleophilic catalyst. |
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion. The base present in the reaction mixture neutralizes the resulting hydrochloric acid.
Caption: General reaction mechanism for the synthesis of N-methallylsulfonamides.
The general experimental workflow involves the dissolution of the amine and base in a suitable solvent, followed by the slow addition of methallyl sulfonyl chloride at a controlled temperature.
Caption: A typical experimental workflow for N-methallylsulfonamide synthesis.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Methallylsulfonamides using Triethylamine in Dichloromethane
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
Amine (1.0 eq)
-
Methallyl sulfonyl chloride (1.1 - 1.2 eq)
-
Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of methallyl sulfonyl chloride (1.1 - 1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-methallylsulfonamide.
Protocol 2: Schotten-Baumann Conditions for Water-Soluble Amines
This protocol is particularly useful for amines that are soluble in water or for large-scale syntheses where the use of organic solvents is less desirable.
Materials:
-
Amine (1.0 eq)
-
Methallyl sulfonyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Water
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) and the base (NaOH or K₂CO₃, 2.0 - 3.0 eq) in water in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methallyl sulfonyl chloride (1.1 eq) dropwise to the vigorously stirred aqueous solution. A biphasic system may form.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with DCM or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
If necessary, purify the product by recrystallization or column chromatography.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the amount of base or adding a catalyst like DMAP. Ensure the methallyl sulfonyl chloride is of high purity and the reaction is performed under strictly anhydrous conditions (for Protocol 1).
-
Side Reactions: The primary side product is often the hydrolysis of methallyl sulfonyl chloride to methallylsulfonic acid. This can be minimized by slow addition of the sulfonyl chloride at low temperatures and ensuring the amine is sufficiently nucleophilic.
-
Purification: N-methallylsulfonamides are generally stable compounds and can be readily purified by silica gel chromatography. The polarity of the eluent will depend on the nature of the R groups on the amine.
Conclusion
The coupling of amines with methallyl sulfonyl chloride is a robust and versatile method for the synthesis of N-methallylsulfonamides. By carefully selecting the appropriate reagents and reaction conditions, high yields of the desired products can be achieved. The protocols provided in this application note offer reliable starting points for a variety of amine substrates. Researchers are encouraged to optimize these conditions for their specific applications to ensure the best possible outcomes.
References
-
Organic Chemistry Portal. Sulfonamides Synthesis.[Link]
Preparation of benzyl chlorides using methallyl sulfonyl chloride reagent
Application Note & Protocol
Topic: Preparation of Benzyl Chlorides via Methallylsulfonylation of Benzyl Alcohols
Abstract
Benzyl chlorides are paramount intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, serving as versatile precursors for introducing the benzyl moiety.[1][2][3] Traditional chlorination methods often rely on harsh reagents like thionyl chloride or concentrated hydrochloric acid, which can be incompatible with sensitive functional groups and pose significant handling challenges.[1][4] This guide details a robust and efficient methodology for the synthesis of benzyl chlorides from their corresponding alcohols using methallyl sulfonyl chloride. The protocol leverages the formation of a highly reactive methallylsulfonate intermediate, which is subsequently displaced by a chloride ion under mild conditions. This approach offers excellent yields, broad functional group tolerance, and predictable reactivity, making it a valuable tool for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The conversion of alcohols to alkyl chlorides is a cornerstone transformation in organic chemistry. For benzylic alcohols, this conversion is particularly important as the resulting benzyl chlorides are highly reactive electrophiles.[3] The stability of the incipient benzylic carbocation facilitates nucleophilic substitution reactions, making them ideal starting materials for constructing complex molecular architectures.[5]
The use of sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), to activate alcohols is a well-established strategy.[5][6][7] The alcohol is first converted into a sulfonate ester, transforming the hydroxyl group into an excellent leaving group.[8] This intermediate is then displaced by a nucleophile. When the sulfonyl chloride itself provides the nucleophile (chloride), the reaction becomes a direct conversion of an alcohol to a chloride.[9]
Methallyl sulfonyl chloride offers similar reactivity to its more common counterparts (MsCl, TsCl) but provides an alternative reagent choice for this key transformation. The overall process is a two-step sequence occurring in a single pot:
-
O-Sulfonylation: The benzyl alcohol attacks the electrophilic sulfur atom of methallyl sulfonyl chloride to form a benzyl methallylsulfonate ester intermediate. This reaction is typically facilitated by a tertiary amine base (e.g., triethylamine, pyridine) which neutralizes the hydrogen chloride generated in situ.[7][10]
-
Nucleophilic Substitution: The chloride ion, now present in the reaction medium as an amine hydrochloride salt, acts as a nucleophile. It attacks the benzylic carbon, displacing the methallylsulfonate group—an excellent leaving group due to resonance stabilization—to yield the final benzyl chloride product.[5][9]
This method is particularly advantageous for benzylic alcohols due to the enhanced reactivity of the benzylic position towards nucleophilic substitution (via either SN1 or SN2 pathways).[5][9]
Reaction Mechanism and Workflow Visualization
Mechanistic Pathway
The conversion proceeds through an initial activation of the alcohol followed by nucleophilic displacement. The base plays a crucial role in scavenging the HCl produced, driving the initial sulfonylation step to completion.
Caption: Generalized mechanism for benzyl chloride formation.
Experimental Workflow
The following diagram outlines the standard laboratory procedure from setup to product isolation.
Caption: Standard laboratory workflow for benzyl chloride synthesis.
Detailed Experimental Protocol
This protocol provides a representative procedure for the chlorination of benzyl alcohol. It can be adapted for various substituted benzyl alcohols with minor modifications.
Safety Precaution: This reaction should be performed in a well-ventilated chemical fume hood. Methallyl sulfonyl chloride and the benzyl chloride product are corrosive and lachrymators.[3][11] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13]
Materials & Reagents:
-
Benzyl alcohol
-
Methallyl sulfonyl chloride
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stir bar, dropping funnel/syringe, condenser)
-
Magnetic stir plate
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (e.g., 1.08 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (40 mL) to dissolve the alcohol. Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Slowly add methallyl sulfonyl chloride (e.g., 1.70 g, 11.0 mmol, 1.1 equiv.) to the stirred solution dropwise over 15-20 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl alcohol is fully consumed (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure benzyl chloride.
Data Summary: Substrate Scope and Reactivity
The protocol is effective for a range of substituted benzyl alcohols. The electronic nature of the substituents on the aromatic ring can influence reaction times and yields.
| Entry | Substrate | R Group | Electronic Effect | Typical Time (h) | Typical Yield (%) |
| 1 | Benzyl Alcohol | H | Neutral | 1-2 | >90% |
| 2 | 4-Methoxybenzyl Alcohol | 4-OCH₃ | Electron-Donating | 0.5-1.5 | >95% |
| 3 | 4-Methylbenzyl Alcohol | 4-CH₃ | Electron-Donating | 1-2 | >90% |
| 4 | 4-Chlorobenzyl Alcohol | 4-Cl | Electron-Withdrawing | 2-4 | ~85-90% |
| 5 | 4-Nitrobenzyl Alcohol | 4-NO₂ | Strongly EWD | 3-5 | ~80-85% |
Analysis of Trends:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) stabilize the partial positive charge on the benzylic carbon in the transition state (or a full carbocation in an SN1 pathway), accelerating the rate of nucleophilic substitution.
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) and nitro (-NO₂) destabilize the transition state, leading to slower reaction rates. However, the reaction still proceeds in good yield, demonstrating the robustness of the methodology.
Concluding Remarks
The use of methallyl sulfonyl chloride provides a mild, efficient, and reliable method for the preparation of benzyl chlorides from benzyl alcohols. The protocol avoids the use of highly corrosive or acidic reagents and demonstrates broad applicability across benzyl alcohols bearing both electron-donating and electron-withdrawing substituents. This self-validating system, grounded in the principles of alcohol activation via sulfonylation, is a valuable addition to the synthetic chemist's toolkit for accessing these critical building blocks.
References
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). Safety Data Sheet - METHANESULFONYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]
-
O'Laughlin Corporation. (2025, April 11). Safety Data Sheet - METHALLYL CHLORIDE. Retrieved from [Link]
-
Academia.edu. (n.d.). ChemInform Abstract: Facile Chlorination of Benzyl Alcohols Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). Reactions of Alcohols. Retrieved from [Link]
-
Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, May 3). Sulfonyl Chlorides. [Video]. YouTube. Retrieved from [Link]
-
OC Lectures. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6. [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Video]. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Understanding Benzyl Chloride: Properties, Synthesis, and Safety Considerations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. olaughlinco.com [olaughlinco.com]
Troubleshooting & Optimization
Preventing hydrolysis of 2-Methylprop-2-ene-1-sulfonyl chloride during storage
Welcome to the technical support center for 2-Methylprop-2-ene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of your material during storage and handling, thereby safeguarding the reproducibility and success of your experiments.
Introduction: The Challenge of Stability
2-Methylprop-2-ene-1-sulfonyl chloride is a valuable building block in organic synthesis, prized for its ability to introduce the methallyl sulfonyl moiety. However, its high reactivity, particularly its susceptibility to hydrolysis, presents a significant challenge for long-term storage and handling.[1] The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, with water being a primary concern in a typical laboratory environment.[2] This guide provides a comprehensive framework for mitigating the risk of hydrolysis and ensuring the quality of your 2-Methylprop-2-ene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-Methylprop-2-ene-1-sulfonyl chloride during storage?
A1: The principal degradation pathway is hydrolysis, which occurs upon exposure to moisture. The sulfonyl chloride reacts with water to form the corresponding 2-methylprop-2-ene-1-sulfonic acid and hydrochloric acid.[2] This reaction is often autocatalytic due to the production of HCl.
Q2: What are the visible signs of degradation?
A2: A pure sample of 2-Methylprop-2-ene-1-sulfonyl chloride should be a clear, colorless to pale yellow liquid. Signs of degradation include:
-
Cloudiness or turbidity: This can indicate the formation of insoluble sulfonic acid or other byproducts.
-
Color change: The liquid may darken over time, suggesting decomposition.
-
Fuming upon opening: This is due to the presence of HCl gas, a byproduct of hydrolysis, reacting with atmospheric moisture.
-
Crystallization or precipitation: The sulfonic acid hydrolysis product may be a solid at storage temperatures.
Q3: How does temperature affect the stability of 2-Methylprop-2-ene-1-sulfonyl chloride?
A3: While the primary concern is moisture, elevated temperatures can accelerate the rate of hydrolysis and other potential decomposition pathways. Therefore, it is recommended to store the compound at reduced temperatures (2-8 °C) to minimize degradation.
Q4: Can I store 2-Methylprop-2-ene-1-sulfonyl chloride in a standard laboratory freezer?
A4: While low-temperature storage is recommended, a standard freezer may not be ideal due to the potential for increased moisture condensation upon removal and temperature cycling. A desiccated environment at a controlled refrigerated temperature is preferable. If a freezer is used, it must be a non-frost-free type to avoid temperature fluctuations, and the container must be sealed under an inert atmosphere and allowed to warm to room temperature before opening.
Troubleshooting Guide: Hydrolysis Detection and Prevention
This section provides a systematic approach to identifying and mitigating hydrolysis of your 2-Methylprop-2-ene-1-sulfonyl chloride.
Visual Inspection and Preliminary Assessment
| Observation | Potential Cause | Recommended Action |
| Fuming upon opening the bottle | Hydrolysis has occurred, releasing HCl gas. | The reagent has likely degraded. Proceed with analytical characterization to determine the extent of hydrolysis before use. |
| Cloudy or discolored liquid | Presence of hydrolysis products or other impurities. | Do not use in sensitive reactions without purification and characterization. |
| Solid precipitate in the liquid | Formation of 2-methylprop-2-ene-1-sulfonic acid. | The reagent is significantly hydrolyzed. Assess the purity via analytical methods. |
Analytical Workflows for Purity Assessment
A multi-pronged analytical approach is recommended for a comprehensive assessment of purity.
Workflow for Assessing Hydrolysis
Caption: A workflow for the analytical assessment of 2-Methylprop-2-ene-1-sulfonyl chloride purity.
Experimental Protocols
Protocol 1: Assessment of Hydrolysis by ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides a rapid and quantitative method to assess the extent of hydrolysis. The methylene protons adjacent to the sulfonyl group exhibit distinct chemical shifts for the sulfonyl chloride and the sulfonic acid.
Methodology:
-
Sample Preparation: In a dry NMR tube, dissolve a small, accurately weighed sample (approx. 10-20 mg) of 2-methylprop-2-ene-1-sulfonyl chloride in 0.5 mL of a dry, deuterated aprotic solvent (e.g., CDCl₃ or acetone-d₆).[3]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis:
-
2-Methylprop-2-ene-1-sulfonyl chloride: Look for the characteristic signals:
-
A singlet for the methylene protons (CH₂) adjacent to the sulfonyl chloride group.
-
Signals for the vinyl protons and the methyl group.[4]
-
-
2-Methylprop-2-ene-1-sulfonic acid (Hydrolysis Product): Look for a new set of signals, particularly a downfield-shifted singlet for the methylene protons (CH₂) adjacent to the sulfonic acid group.[5] A broad singlet corresponding to the acidic proton of the sulfonic acid may also be observed.
-
Quantification: The relative integration of the methylene proton signals for the sulfonyl chloride and the sulfonic acid can be used to determine the percentage of hydrolysis.
-
| Compound | Key ¹H NMR Signal | Expected Chemical Shift (ppm) |
| 2-Methylprop-2-ene-1-sulfonyl chloride | Methylene protons (-CH₂-SO₂Cl) | ~3.7 - 4.2 |
| 2-Methylprop-2-ene-1-sulfonic acid | Methylene protons (-CH₂-SO₃H) | ~3.5 - 4.0 (slight upfield shift) |
| 2-Methylprop-2-ene-1-sulfonic acid | Sulfonic acid proton (-SO₃H) | Highly variable, broad singlet |
Note: Exact chemical shifts may vary depending on the solvent and concentration.
Protocol 2: Purity Analysis by GC-MS
Principle: Gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify volatile components, including the parent sulfonyl chloride and potential degradation byproducts.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sulfonyl chloride in a dry, aprotic solvent such as dichloromethane or acetonitrile.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column is suitable.
-
Injector Temperature: Use a low injector temperature to minimize on-column degradation.
-
-
MS Analysis:
-
Ionization: Electron Impact (EI).
-
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): May be weak or absent due to instability.
-
Loss of Cl: A peak corresponding to [M-35]⁺ and [M-37]⁺.
-
Loss of SO₂: A peak corresponding to [M-64]⁺.
-
Allylic fragments: Characteristic fragmentation of the methallyl group.[6]
-
-
-
Data Analysis: The presence of a peak corresponding to 2-methylprop-2-ene-1-sulfonic acid (or its silylated derivative if derivatization is performed) would confirm hydrolysis.
Protocol 3: Titrimetric Determination of Sulfonyl Chloride Content
Principle: This method quantifies the total sulfonyl chloride content by reacting it with a nucleophile and then titrating the resulting acid.
Methodology:
-
Reaction: Accurately weigh a sample of the sulfonyl chloride into a flask. Add a known excess of an alcohol (e.g., isopropanol) in an inert solvent. The sulfonyl chloride will react to form the corresponding sulfonate ester and HCl.
-
Titration: Titrate the generated HCl with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
Calculation: The amount of sulfonyl chloride in the original sample can be calculated from the stoichiometry of the reaction and the amount of NaOH consumed.
Best Practices for Storage and Handling
Adherence to stringent storage and handling protocols is paramount to prevent hydrolysis.
Storage and Handling Workflow
Sources
- 1. 2-Methylprop-2-ene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Methylprop-2-ene-1-sulfonic acid | C4H8O3S | CID 73800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. whitman.edu [whitman.edu]
Technical Support Center: Methallyl Sulfonyl Chloride (MSC) Remediation
Case ID: MSC-REM-001 Status: Active Subject: Strategies for the removal of excess Methallyl Sulfonyl Chloride from reaction mixtures.
Executive Summary
Methallyl sulfonyl chloride (MSC) is a potent electrophile used to introduce the methallyl sulfonyl protecting group or functionality. However, its persistence in reaction mixtures poses two critical risks:
-
Genotoxicity: As a reactive sulfonyl chloride, it is a structural alert for mutagenicity (Potentially Genotoxic Impurity - PGI).
-
Process Interference: Excess MSC can react with nucleophiles in subsequent steps or co-elute with products during purification due to its lipophilicity.
This guide provides three validated workflows for MSC removal, ranked by operational complexity and substrate sensitivity.
Module 1: Enhanced Aqueous Hydrolysis (Catalytic Wash)
Best for: Stable substrates, large-scale reactions, and cost-sensitive processes.
The Problem: The "Oil Droplet" Effect
Users often report that a simple water or bicarbonate wash fails to remove MSC.
-
Root Cause: MSC is highly lipophilic and forms distinct oil droplets in aqueous media. Hydrolysis occurs only at the biphasic interface, making it kinetically slow.
-
The Fix: You must use a nucleophilic catalyst to shuttle the reaction into the aqueous phase or activate the sulfonyl center.
Protocol: Nucleophilic Catalysis
Reagents:
-
Base: Saturated
or (if product tolerates high pH). -
Catalyst: Imidazole (preferred) or Pyridine (0.1 – 0.5 equiv relative to excess MSC).
Step-by-Step:
-
Dilution: Dilute the reaction mixture with an immiscible organic solvent (DCM or EtOAc).
-
Catalyst Addition: Add 0.2 equivalents of imidazole .
-
Biphasic Hydrolysis: Add saturated aqueous
(volume ratio 1:1). -
Agitation: Stir vigorously for 30–60 minutes.
-
Note: The imidazolium intermediate is water-soluble and highly susceptible to hydrolysis, rapidly converting MSC to methallyl sulfonic acid (water-soluble).
-
-
Separation: Separate layers. The MSC (now sulfonic acid) will partition into the aqueous layer.[6]
-
Polishing: Wash the organic layer once with
to remove the imidazole catalyst.
Visualizing the Mechanism
The following diagram illustrates why the catalyst is essential for breaking the biphasic barrier.
Figure 1: Nucleophilic catalysis cycle. The catalyst solubilizes the electrophile, exposing it to rapid hydrolysis.
Module 2: Solid-Phase Scavenging (The "Clean" Workup)
Best for: Acid/Base sensitive substrates, high-throughput chemistry, and avoiding emulsions.
The Logic
If your product cannot survive the pH swings of Module 1, use a Polymer-Supported Amine (PS-Amine) . This effectively "filters out" the impurity.
Selection Guide
| Scavenger Resin | Functional Group | Reactivity Mode | Loading Capacity |
| PS-Trisamine | Primary Amine | Covalent Capture (Sulfonamide formation) | ~3.0 - 4.0 mmol/g |
| PS-NMM | Morpholine (Tertiary) | Sequestration (Quaternary salt) | ~3.5 mmol/g |
| PS-DMAP | Pyridine derivative | Hydrolysis Catalyst (requires water) | ~1.5 mmol/g |
Protocol: Trisamine Scavenging
Reagents: PS-Trisamine resin (approx. 3 equiv relative to excess MSC).
-
Charge: Add the resin directly to the reaction mixture (or the organic layer after a rough workup).
-
Incubate: Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–2 hours at room temperature.
-
Reaction:
.
-
-
Test: Spot a TLC plate. If MSC persists, add 1 more equivalent of resin and wait 1 hour.
-
Filter: Pass the mixture through a fritted glass funnel or a cotton plug.
-
Result: The filtrate contains your product; the MSC is trapped on the solid beads.
Figure 2: Solid-phase scavenging workflow. Impurities are physically removed via filtration.[7]
Module 3: Derivatization & Chromatography
Best for: Difficult separations where MSC co-elutes with the product.
The Issue
MSC is non-polar. If your product is also non-polar, they may overlap on silica gel.
The Fix: Polarity Shift
Convert the MSC into a highly polar sulfonamide before loading the column.
Protocol:
-
Quench: Add excess morpholine or dimethylamine to the crude mixture.
-
Wait: Stir for 15 minutes.
-
Effect: MSC converts to N-methallyl morpholine sulfonamide.
-
Purification: This sulfonamide is significantly more polar (lower Rf) than the original chloride and usually distinct from your product. It will stay at the top of the column or elute much later.
Frequently Asked Questions (FAQ)
Q: Can I remove MSC by distillation?
A: Not Recommended. While MSC has a boiling point, sulfonyl chlorides are thermally unstable. Heating them can lead to
Q: I see a "ghost" spot on my TLC that smells pungent. Is this MSC?
A: Yes. MSC is a lachrymator (tear gas). Even trace amounts on a TLC plate can be irritating. If you smell it, you have not successfully removed it. Use a stain like
Q: My product is water-soluble. How do I remove MSC? A: Do not use aqueous washes. Use Module 2 (Scavenging) . Alternatively, wash the crude reaction mixture with hexane or heptane if your product is polar enough to remain in an oily bottom phase or precipitate out, while MSC (lipophilic) dissolves in the hexane.
References
- Org. Process Res. Dev. (2012). Strategies for the Removal of Genotoxic Impurities. (General principles of electrophile scavenging).
-
Sigma-Aldrich. (2024).[8] Methanesulfonyl Chloride Safety Data Sheet. Link (Proxy for Methallyl analog handling).
-
BenchChem. (2025).[9][10] Technical Support Center: Removal of Sulfonyl Chlorides. Link (General troubleshooting for sulfonyl chlorides).
- Organic Syntheses.Use of Pyridine/Imidazole for Sulfonyl Transfer. (Classic mechanistic grounding for Module 1).
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. ammol.org [ammol.org]
- 3. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 4. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling and Stability of 2-Methylprop-2-ene-1-sulfonyl chloride in Aqueous Media
Welcome to the technical support center for 2-Methylprop-2-ene-1-sulfonyl chloride (also known as methallylsulfonyl chloride). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. Given its reactivity, a thorough understanding of its stability, particularly in aqueous environments, is critical for successful and reproducible outcomes. This document provides in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and validated protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties and handling of 2-methylprop-2-ene-1-sulfonyl chloride.
Q1: What is 2-Methylprop-2-ene-1-sulfonyl chloride and what are its primary applications?
2-Methylprop-2-ene-1-sulfonyl chloride (CAS No. 14568-34-4) is a reactive organosulfur compound.[1] It serves as a valuable intermediate in organic synthesis. Key applications include its use as a sulfonating agent to introduce the "methallyl" group onto nucleophiles and in the production of specialty polymers and photoresists.[1] Its bifunctional nature (a reactive sulfonyl chloride and a polymerizable alkene) makes it a unique building block.
Q2: How stable is 2-Methylprop-2-ene-1-sulfonyl chloride in water?
Like most sulfonyl chlorides, 2-methylprop-2-ene-1-sulfonyl chloride is highly susceptible to hydrolysis.[2][3][4] When exposed to water or even atmospheric moisture, it reacts to form the corresponding 2-methylprop-2-ene-1-sulfonic acid and hydrochloric acid (HCl).[3] This reaction is generally irreversible and exothermic.[2][4] The rate of hydrolysis is a critical factor to control in any aqueous or biphasic reaction system.
Q3: What factors influence the rate of hydrolysis?
Several factors govern the stability of sulfonyl chlorides in aqueous media:
-
pH: The hydrolysis rate is significantly influenced by pH. While relatively slow in acidic to neutral conditions, the rate increases dramatically in basic (alkaline) media due to the presence of the more potent nucleophile, hydroxide ion (OH⁻), compared to water.[5]
-
Temperature: The rate of hydrolysis increases with temperature. To minimize unwanted degradation, reactions are often conducted at reduced temperatures (e.g., 0-5 °C).[6]
-
Nucleophilicity of Other Reagents: In a competitive reaction environment, a more powerful nucleophile (like a primary or secondary amine) can react preferentially with the sulfonyl chloride, even in the presence of water.[7][8] The success of such reactions depends on maximizing the rate of the desired reaction relative to the rate of hydrolysis.
Q4: Can I store 2-Methylprop-2-ene-1-sulfonyl chloride in a solution?
It is strongly advised not to store this compound in any protic or aqueous solvent (e.g., water, alcohols, buffers). It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][9] For experimental use, it should be dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane, toluene, THF) immediately before use.
Troubleshooting Guide
This section provides a structured approach to solving common problems encountered when using 2-methylprop-2-ene-1-sulfonyl chloride in reactions involving an aqueous phase.
Problem: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester Product
Low product yield is the most common issue and almost always traces back to the competitive hydrolysis of the sulfonyl chloride.
The following diagram outlines a decision-making process for diagnosing low yield.
Caption: Troubleshooting workflow for low yield.
Experimental Protocols & Data
The Challenge of Aqueous Reactions: Competing Pathways
The core challenge is that the desired reaction (sulfonylation) competes directly with the undesired reaction (hydrolysis). The goal of any successful protocol is to maximize the rate of the former over the latter.
Caption: Competing reaction pathways in a biphasic system.
Recommended Protocol: Amine Sulfonylation under Schotten-Baumann Conditions
To favor the reaction with a nucleophile (e.g., an amine) over hydrolysis, Schotten-Baumann conditions are highly recommended.[10][11][12] This method utilizes a two-phase system where the sulfonyl chloride resides in an inert organic solvent, and the amine resides in a basic aqueous solution. The reaction occurs at the interface of the two layers.
Materials:
-
Amine substrate
-
2-Methylprop-2-ene-1-sulfonyl chloride
-
Dichloromethane (DCM) or Diethyl Ether (anhydrous)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ice bath
-
Stir plate and stir bar
Step-by-Step Procedure:
-
Prepare Aqueous Phase: In a flask equipped with a stir bar, dissolve the amine substrate and 2-3 molar equivalents of base (e.g., NaOH) in water.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with vigorous stirring. Vigorous stirring is crucial to maximize the surface area between the two phases.
-
Prepare Organic Phase: In a separate, dry flask, dissolve 1.0 molar equivalent of 2-methylprop-2-ene-1-sulfonyl chloride in an equal volume of anhydrous DCM.
-
Slow Addition: Add the organic solution of the sulfonyl chloride dropwise to the rapidly stirring, cold, biphasic mixture over 30-60 minutes. A dropping funnel is recommended for this step.
-
Reaction: Allow the reaction to stir vigorously at 0-5 °C for 1-3 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup: a. Separate the organic layer. b. Extract the aqueous layer 1-2 times with fresh DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude sulfonamide product as necessary, typically by column chromatography or recrystallization.
Causality: The base in the aqueous phase serves two purposes: it neutralizes the HCl byproduct of the reaction, preventing it from protonating and deactivating the amine nucleophile, and it ensures the amine is in its more nucleophilic free-base form.[10][11] By keeping the bulk of the water-sensitive sulfonyl chloride in a separate organic phase, its rate of hydrolysis is minimized.[6][13]
Stability Data Overview
| Condition | Relative Rate of Hydrolysis | Rationale |
| Acidic (pH < 6) | Slow | The primary nucleophile is water, which is relatively weak.[5] |
| Neutral (pH ~7) | Moderate | The concentration of the stronger hydroxide nucleophile is low. |
| Basic (pH > 8) | Very Rapid | The concentration of the highly reactive hydroxide ion is significant, accelerating nucleophilic attack on the sulfur atom.[5] |
| Low Temperature (0 °C) | Slowed | Reduces the kinetic energy of all reactions, including hydrolysis.[6] |
| High Temperature (>25 °C) | Accelerated | Significantly increases the rate of hydrolysis. |
References
- Vertex AI Search Result [Source 1]
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Sciencemadness Wiki. (2023). Sulfuryl chloride.
- HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- NOAA. METHANESULFONYL CHLORIDE - CAMEO Chemicals.
- Wikipedia. (2024). Methanesulfonyl chloride.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- ResearchGate. (2008). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS. Phosphorus, Sulfur, and Silicon and the Related Elements, 59(1-4), 135-138.
- chemeurope.com. Schotten-Baumann reaction.
- Wikipedia. Schotten–Baumann reaction.
- CymitQuimica. 2-Methylprop-2-ene-1-sulfonyl chloride.
- Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?.
- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19374-19379.
Sources
- 1. 2-Methylprop-2-ene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
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- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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Minimizing polymerization side reactions of methallyl sulfonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Polymerization Side Reactions
Welcome to the Technical Support Center for methallyl sulfonyl chloride. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical, field-proven insights to anticipate and mitigate the polymerization side reactions inherent to this versatile reagent. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal results in your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and reactivity of methallyl sulfonyl chloride.
Q1: What is methallyl sulfonyl chloride and why is it prone to polymerization?
Methallyl sulfonyl chloride (MASC) is a bifunctional organic compound featuring a reactive sulfonyl chloride group (-SO₂Cl) and a methallyl group (CH₂=C(CH₃)CH₂-). This dual functionality makes it a valuable intermediate in organic synthesis. However, the presence of the methallyl double bond is the primary reason for its propensity to undergo unwanted polymerization.
The polymerization is typically a free-radical process initiated by heat, light, or contaminants. Like other allyl compounds, MASC is susceptible to free-radical addition across its double bond, leading to the formation of oligomers or high-molecular-weight polymers.[][2] This can result in decreased yield of the desired product, increased viscosity of the reaction mixture, and complications in product purification.
Q2: What is the primary mechanism of polymerization for methallyl compounds?
The polymerization of methallyl sulfonyl chloride proceeds via a free-radical chain mechanism. However, it is uniquely characterized by a process known as degradative chain transfer , which is common to most allyl monomers.[3] This process is a key reason why allyl compounds generally form low-molecular-weight polymers and have slow polymerization rates.[4]
The mechanism involves three main stages:
-
Initiation: A radical initiator (e.g., peroxide, azo compound, or incidental impurity) generates a free radical (R•). This radical adds to the double bond of a MASC molecule.
-
Propagation: The newly formed radical adds to another MASC molecule, extending the polymer chain.
-
Degradative Chain Transfer (Termination): This is the critical side reaction. A propagating radical chain (P•) abstracts a hydrogen atom from the methyl group of a MASC monomer. This terminates the growing polymer chain and creates a resonance-stabilized methallyl radical.[5][6] This new radical is significantly less reactive and is slow to initiate a new chain, effectively retarding or terminating the overall polymerization process.[3][7]
Diagram 1: Proposed Mechanism of Free-Radical Polymerization
Caption: Key steps in the polymerization of Methallyl Sulfonyl Chloride (MASC).
Q3: Which factors initiate or accelerate polymerization?
Several factors can contribute to the unwanted polymerization of methallyl sulfonyl chloride:
-
Heat: Elevated temperatures increase the rate of decomposition of potential radical-forming species and accelerate all steps of the polymerization process.[8] Many syntheses involving sulfonyl chlorides are exothermic, requiring careful temperature control.[9]
-
Light: UV light can provide the energy to generate free radicals, initiating polymerization. Materials should be stored in amber or opaque containers.[8]
-
Contaminants: Peroxides (from solvents like THF or ether), oxygen, and certain metal ions can act as initiators or catalysts for radical reactions.[10]
-
Absence of Inhibitors: Commercial grades of reactive monomers are typically supplied with a small amount of a polymerization inhibitor. If this is removed or consumed, the monomer becomes highly susceptible to polymerization.
Q4: What are the recommended storage and handling conditions?
Proper storage and handling are critical to maintaining the stability of methallyl sulfonyl chloride.
-
Storage Temperature: Store in a cool, dry, well-ventilated area, away from heat sources.[11] Refrigeration is often recommended.
-
Container: Use tightly sealed, amber glass or other opaque containers to protect from light and moisture.[12]
-
Inert Atmosphere: For long-term storage or high-purity applications, blanketing the container with an inert gas like nitrogen or argon can prevent oxidation and moisture ingress.
-
Incompatible Materials: Keep away from strong oxidizing agents, bases, acids, and metals such as iron and zinc that can catalyze decomposition or polymerization.[8][11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q5: My reaction mixture is becoming viscous or solidifying. What's happening and how can I prevent it?
An increase in viscosity or solidification is a clear indication that polymerization is occurring. This depletes your monomer, complicates stirring and handling, and makes product isolation difficult.
Probable Cause: This is most likely due to the initiation of free-radical polymerization, triggered by one or more of the factors mentioned in Q3 (excessive heat, light exposure, contaminants, or lack of an inhibitor).
Prevention Protocol:
-
Ensure an Inhibitor is Present: For reactions where the monomer is used directly, ensure it contains an adequate level of a radical inhibitor. If the reaction chemistry is incompatible with the standard inhibitor, a different one must be chosen (see Q8).
-
Strict Temperature Control: Conduct the reaction at the lowest feasible temperature. Use an ice bath or cooling system to manage any exotherms, especially during reagent addition.[9]
-
Use High-Purity, Dry Solvents: Use freshly distilled or anhydrous grade solvents that are free of peroxides. Test ethers for peroxides before use.
-
Maintain an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere is a robust way to exclude oxygen, a known radical promoter.
-
Work in Low-Light Conditions: Protect the reaction vessel from direct light by wrapping it in aluminum foil or using amber glassware.
Q6: I've observed polymer formation. How can I remove the polymeric byproduct from my desired product?
If polymerization has already occurred, separating the desired monomeric product from the oligomeric/polymeric byproduct is necessary.
Probable Cause: Polymer has formed due to inadequate inhibition or exposure to polymerization triggers.
Purification Protocol:
-
Solubility-Based Separation: The polymer is typically much less soluble than the monomer in nonpolar solvents.
-
Step 1: Dilute the crude mixture with a nonpolar solvent in which the monomer is soluble but the polymer is not (e.g., hexanes, diethyl ether).
-
Step 2: The polymer should precipitate as a gummy or solid material. Cool the mixture to further decrease the polymer's solubility.
-
Step 3: Filter the mixture to remove the precipitated polymer. The desired monomer will be in the filtrate.
-
Step 4: Wash the recovered polymer with a small amount of cold solvent to recover any trapped monomer.
-
Step 5: Combine the filtrates and carefully remove the solvent under reduced pressure. Crucially, do not heat the mixture excessively during solvent removal, and ensure the product is re-stabilized with an inhibitor if it will be stored.
-
-
Column Chromatography: For smaller scales or high-purity requirements, flash chromatography can be effective.[13] Use a non-polar eluent system (e.g., ethyl acetate/hexanes) and monitor the separation by TLC. The monomer should elute well before the higher molecular weight polymer.
-
Vacuum Distillation: Distillation can separate the volatile monomer from the non-volatile polymer. However, this method carries a high risk of inducing further polymerization in the distillation pot due to the required heat. This should only be attempted with a suitable inhibitor added to the crude material and under a high vacuum to keep the temperature as low as possible. A patent for allyl sulfonyl chloride preparation uses reduced pressure rectification after adding an inhibitor to the filtrate.[14]
Q7: My methallyl sulfonyl chloride has developed a yellow or brown color during storage. Is it still usable?
Discoloration is a sign of decomposition or the formation of minor polymeric or degradation byproducts.
Probable Cause:
-
Decomposition: Slow decomposition, potentially accelerated by trace impurities, light, or slight temperature elevation. For sulfonyl chlorides, this can involve hydrolysis if moisture is present.
-
Oligomerization: The formation of a small amount of colored oligomers.
-
Inhibitor Degradation: The inhibitor itself may have degraded into colored species.
Recommended Actions:
-
Assess Purity: Analyze the material by NMR or GC to determine the purity and identify the nature of the impurities.
-
Consider Purification: If the purity is compromised but the material is largely intact, purification by distillation or chromatography (as described in Q6) may be possible. This is often not practical for a reagent.
-
Evaluate for Use: For many applications, a slight discoloration may not interfere with the desired reaction, especially if the colored impurities are present in very low concentrations. A small-scale test reaction is advisable to determine if the material's reactivity is affected.
-
Discard if Necessary: If significant degradation or polymerization is confirmed, it is safest to discard the reagent according to institutional safety protocols.
Q8: How do I choose the right inhibitor for my reaction?
The choice of inhibitor depends on the reaction conditions and the purification methods that will follow.
Probable Cause: The standard inhibitor (often BHT or MEHQ) may interfere with the reaction (e.g., be consumed by reagents) or be difficult to remove from the final product.
Inhibitor Selection and Management Protocol:
-
Identify the Type of Inhibitor: Common radical inhibitors are phenolic antioxidants like Butylated Hydroxytoluene (BHT) and the Monomethyl Ether of Hydroquinone (MEHQ), or stable radicals like TEMPO.[14][15] A Chinese patent suggests that a combination of inhibitors can be effective for allyl sulfonyl chloride synthesis, listing options such as hydroquinone, BHT, MEHQ, phenothiazine, and even metal salts like CuCl and FeCl₃.[14]
-
Consider Reaction Compatibility:
-
Phenolic Inhibitors (BHT, MEHQ): These are effective but can be problematic in reactions involving strong bases (which deprotonate the phenol) or electrophiles that can react with the aromatic ring. They are also acidic and can be removed by a basic wash during workup.
-
Phenothiazine: A highly effective inhibitor, often used at low ppm levels.
-
TEMPO: A stable free radical that is highly effective but can be more expensive and may impart a color.
-
-
Protocol for Inhibitor Removal (if necessary): If the inhibitor must be removed before the reaction:
-
Basic Wash: Phenolic inhibitors can be removed by washing the monomer solution (in a non-polar solvent like ether) with a dilute aqueous NaOH solution. Afterward, wash with water and brine, dry the organic layer, and use the monomer immediately.
-
Column Chromatography: Passing the monomer through a short plug of basic alumina can effectively remove phenolic inhibitors.
-
Vacuum Distillation: Distillation separates the volatile monomer from non-volatile inhibitors. This carries the same risks mentioned in Q6 and should be the last resort.
-
Table 1: Common Free-Radical Inhibitors for Allyl Monomers
| Inhibitor | Abbreviation | Typical Concentration | Mechanism of Action / Key Features |
| Butylated Hydroxytoluene | BHT | 100-300 ppm[15] | Phenolic radical scavenger. Volatile and can often be removed under vacuum. |
| Monomethyl Ether of Hydroquinone | MEHQ | 50-200 ppm | Phenolic radical scavenger. Less volatile than BHT. Requires O₂ to be effective. |
| Phenothiazine | PTZ | 100-500 ppm | Highly effective radical scavenger. Often used in demanding, high-temperature applications. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 50-200 ppm | Stable free radical that traps propagating radicals. Very efficient but can be costly. |
| Cuprous Chloride / Ferric Chloride | CuCl / FeCl₃ | Varies | Can act as inhibitors in specific systems, potentially by redox cycling with radical species.[14] |
Diagram 2: Troubleshooting Workflow for Polymerization Issues
Caption: A step-by-step guide to diagnosing and solving polymerization issues.
References
-
Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society, 67(5), 812–816.
-
BenchChem. (2025). Technical Support Center: Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations.
-
Gantrade. (n.d.). Polymer Applications of Allyl Alcohol.
-
Lin, C. Y., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(24), 15813–15822.
-
Multichem. (n.d.). Safety Data Sheet: Methallyl chloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Methallyl Chloride (CAS 563-47-3): Properties and Synthesis Pathways.
-
Percec, V., et al. (2000). Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4776–4791.
-
Schildknecht, C. E. (1952). Polymerisation of Allyl Compounds. In Vinyl and Related Polymers. John Wiley & Sons.
-
Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems.
-
Wang, Z. (2021). Preparation method of allyl sulfonyl chloride. CN113004175A.
-
Yoshida, Y., et al. (1999). A Practical and Efficient Method for the Sulfonylation of Alcohols. Synthesis, 1999(09), 1633-1636.
-
Zhang, L., et al. (2011). Allylthioketone Mediated Free Radical Polymerization of Methacrylates. International Journal of Molecular Sciences, 12(8), 5146–5163.
-
Ziegler, K. (1979). Preparation of sodium allyl and methallyl sulfonate. US4171324A.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. gantrade.com [gantrade.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Allylthioketone Mediated Free Radical Polymerization of Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. multichemindia.com [multichemindia.com]
- 9. US4171324A - Preparation of sodium allyl and methallyl sulfonate - Google Patents [patents.google.com]
- 10. chembridgesgroup.com [chembridgesgroup.com]
- 11. gelest.com [gelest.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]
- 15. Solvent Stabilizer Systems [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in Methallyl Sulfonylation Reactions
Welcome to the technical support center for methallyl sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing methallyl sulfones, which are crucial intermediates in organic synthesis and drug discovery.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields or reaction failure in methallyl sulfonylation.
Question 1: My methallyl sulfonylation reaction has a consistently low yield. What are the primary factors I should investigate?
Answer: Low yields in methallyl sulfonylation reactions, particularly those employing palladium catalysis like the Tsuji-Trost reaction, often stem from a few critical areas: the catalyst system, the nature of the leaving group, the nucleophile, and the reaction conditions.[2][3] A systematic approach to troubleshooting is essential.[4]
Initial Checks & Solutions:
-
Integrity of Starting Materials: Ensure the purity of your methallyl substrate, sulfinate salt, catalyst, and ligands. Impurities can poison the palladium catalyst.[4] Purification of starting materials through recrystallization, column chromatography, or distillation is recommended if purity is questionable.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air and moisture.[4] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are anhydrous and properly degassed.
-
Catalyst Activity: Palladium catalysts can degrade over time. Use a fresh batch or a properly stored catalyst. The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can also significantly impact reactivity.[5]
Advanced Troubleshooting:
-
Leaving Group Efficiency: The success of palladium-catalyzed allylic substitution hinges on the efficiency of the leaving group.[6] While acetates and carbonates are common, their leaving group ability can be substrate-dependent. If you are starting from a methallyl alcohol, in-situ activation is an option, but direct conversion to a better leaving group (e.g., carbonate, phosphate) prior to the sulfonylation may be more reliable.[7][8]
-
Nucleophile Strength & "Hardness": The nature of the sulfinate nucleophile is critical. "Soft" nucleophiles, which typically have conjugate acids with pKa < 25, are preferred for the Tsuji-Trost reaction as they add directly to the allyl moiety.[3][9] If your sulfinate is too "hard," it may attack the metal center, leading to undesired side reactions.
-
Ligand Choice: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing selectivity.[2] The choice of ligand (e.g., PPh₃, dppe, Trost ligand) can dramatically affect the reaction outcome. A ligand screening is often necessary to find the optimal choice for your specific substrate.
Question 2: I'm observing significant side products. What are the common side reactions and how can they be minimized?
Answer: The formation of side products is a common cause of low yields. In the context of methallyl sulfonylation, several side reactions can occur.
-
Elimination Reactions: Allylic substrates, especially those with good leaving groups, are prone to elimination reactions, particularly in the presence of a base.[6] This can be minimized by carefully selecting a non-nucleophilic base and controlling the reaction temperature. For base-sensitive substrates, amine-free sulfonylation methods can be employed.[10]
-
Isomerization of the Double Bond: The palladium catalyst can facilitate the isomerization of the methallyl double bond, leading to a mixture of regioisomers.[11] This is often influenced by the ligand and reaction time. Screening different ligands and minimizing reaction time can help control this.
-
Homocoupling of the Sulfinate: In some cases, the sulfinate can undergo oxidative homocoupling, especially if the catalytic cycle is inefficient. Ensuring the catalyst is active and the reaction conditions are optimized can reduce this side reaction.
Question 3: How does the choice of the sulfonyl source impact the reaction?
Answer: The choice of the sulfonyl source is a critical parameter. While sodium sulfinates are common nucleophiles, other reagents can be used, each with its own advantages and disadvantages.
| Sulfonyl Source | Common Usage | Advantages | Disadvantages |
| Sodium Sulfinates (RSO₂Na) | Standard nucleophile in Pd-catalyzed reactions | Readily available, wide variety of R groups | Can be hygroscopic, purity can be an issue |
| Sulfinic Acids (RSO₂H) | Used in hydrosulfonylation of dienes and allenes[5][12] | Can be generated in situ, avoids the use of a separate base | Can be unstable, may require specific catalysts |
| Sulfonyl Chlorides (RSO₂Cl) | Used in reactions with alcohols[10] | Highly reactive | Can lead to side reactions, generates HCl |
| Sulfur Dioxide Surrogates (e.g., DABSO, Na₂S₂O₄) | Used in multicomponent reactions for SO₂ insertion[13][14] | Avoids handling gaseous SO₂, good atom economy | May require specific reaction conditions and catalysts |
Question 4: What are the best practices for purifying methallyl sulfones?
Answer: Purification of methallyl sulfones is typically achieved through column chromatography on silica gel.[12]
General Purification Protocol:
-
After the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography using a suitable eluent system, typically a mixture of petroleum ether and ethyl acetate.[12]
For some crystalline sulfones, recrystallization can be an effective final purification step. In some cases, an acidic or basic wash during the workup can help remove impurities. For example, dissolving the crude product in an aqueous caustic solution followed by neutralization to a pH of 4-6 can precipitate the purified sulfone.[15]
Reaction Mechanisms and Optimization Workflows
The Tsuji-Trost Reaction for Methallyl Sulfonylation
The palladium-catalyzed sulfonylation of a methallyl substrate, a variation of the Tsuji-Trost reaction, is a powerful method for forming the C-S bond.[2][16] The catalytic cycle involves the following key steps:
-
Coordination: The Pd(0) catalyst coordinates to the double bond of the methallyl substrate.[3]
-
Oxidative Addition: The palladium undergoes oxidative addition, with the expulsion of the leaving group, to form a π-allylpalladium(II) complex.[9]
-
Nucleophilic Attack: The sulfinate nucleophile attacks the π-allyl complex. For "soft" nucleophiles, this attack is directly on the allyl moiety.[3]
-
Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated.
Caption: Catalytic cycle of the Tsuji-Trost reaction for methallyl sulfonylation.
Troubleshooting Workflow for Low Yields
When faced with low yields, a structured approach to problem-solving is crucial. The following decision tree can guide your experimental optimization.
Caption: A decision tree for troubleshooting low yields in methallyl sulfonylation.
Experimental Protocols
General Protocol for Palladium-Catalyzed Methallyl Sulfonylation
This protocol provides a general starting point for the synthesis of methallyl sulfones via a Tsuji-Trost type reaction. Optimization of specific parameters will be necessary for different substrates.
Materials:
-
Methallyl substrate (with a suitable leaving group, e.g., acetate or carbonate) (1.0 equiv)
-
Sodium sulfinate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sodium sulfinate and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of the methallyl substrate in the reaction solvent dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Tsuji–Trost reaction - Wikipedia. Available at: [Link]
-
Stereoselective allylic reduction via one-pot palladium-catalyzed allylic sulfonation and sulfinyl retro-ene reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive desulfonylation - Wikipedia. Available at: [Link]
-
Tsuji-Trost Allylation - NROChemistry. Available at: [Link]
-
Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry - University of Massachusetts Dartmouth - UMassD Repository. Available at: [Link]
-
Synthesis of Allylic Sulfones via Generation of Metal Π-Allyl Complexes in Metal-Catalyzed Sulfonylation - PubMed. Available at: [Link]
-
Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Available at: [Link]
-
Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Available at: [Link]
-
Photoinduced Pd-Catalyzed Direct Sulfonylation of Allylic C–H Bonds - PMC. Available at: [Link]
-
Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Tsuji-Trost Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones - American Chemical Society. Available at: [Link]
-
An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - NIH. Available at: [Link]
-
Optimized reaction conditions to realize mono and dialkenylated sulfones. - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfones - Who we serve. Available at: [Link]
-
Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. Available at: [Link]
-
Sulfonylation of RNA 2′-OH groups | ACS Central Science - ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates - MDPI. Available at: [Link]
-
Bioactivation of benzylic and allylic alcohols via sulfo-conjugation - PubMed. Available at: [Link]
-
Strategies for direct sulfonylation of allylic alcohols. a... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Selected optimization studies for the preparation of sulfone 1 a - ResearchGate. Available at: [Link]
-
Alkyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Available at: [Link]
-
Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Desulfonylation Reactions - ResearchGate. Available at: [Link]
- US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents.
-
Aromatic Synthesis (3) - Sulfonyl Blocking Groups - Master Organic Chemistry. Available at: [Link]
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10.7. Reaction: Sulfonation – Introduction to Organic Chemistry - Saskoer.ca. Available at: [Link]
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Aromatic sulfonation - Wikipedia. Available at: [Link]
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Sulfination of Unactivated Allylic Alcohols via Sulfinate–Sulfone Rearrangement | Organic Letters - ACS Publications. Available at: [Link]
-
Allyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Available at: [Link]
-
Rongalite as a Sulfone Source: Sulfonylation of para‐Quinone Methides and Alkyl/allyl Halides - ResearchGate. Available at: [Link]
-
Substrate Scope of the Sulfonylation.[a,b] | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC. Available at: [Link]
-
Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci - YouTube. Available at: [Link]
-
Previous Literature and Present Sulfonylation Process. - ResearchGate. Available at: [Link]
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Technical Support Center: Optimal Solvent Selection for 2-Methylprop-2-ene-1-sulfonyl chloride Reactions
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Welcome to the technical support center for 2-Methylprop-2-ene-1-sulfonyl chloride (also known as methallyl sulfonyl chloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for successful and reproducible outcomes. Here, we address common issues and provide in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is solvent selection so critical for reactions with 2-Methylprop-2-ene-1-sulfonyl chloride?
A: The solvent is not merely a medium for dissolution; it is an active participant that dictates reaction kinetics, mechanism, and the profile of side products. 2-Methylprop-2-ene-1-sulfonyl chloride is a highly reactive electrophile. The choice of solvent directly influences:
-
Reaction Rate: Polar solvents can stabilize the transition state of nucleophilic substitution, accelerating the reaction. However, the type of polar solvent (protic vs. aprotic) is crucial.
-
Nucleophile Activity: Polar protic solvents (like alcohols or water) can form hydrogen bonds with amine or alcohol nucleophiles, creating a solvent cage that deactivates the nucleophile and slows the reaction.[1] Polar aprotic solvents (like DCM or acetonitrile) do not have this deactivating effect.[1]
-
Side Reactions: The most significant side reaction is hydrolysis. Sulfonyl chlorides are moisture-sensitive and will react with water to form the corresponding, unreactive 2-methylprop-2-ene-1-sulfonic acid.[2][3] Solvent choice is the primary defense against this.
-
Solubility: Ensuring both the sulfonyl chloride and the nucleophile are fully dissolved is paramount for a homogenous reaction and optimal results.
Q2: My reaction is very slow or incomplete. How can I use the solvent to improve the rate?
A: A slow or stalled reaction is a common issue, often traced back to suboptimal solvent conditions or nucleophile deactivation.
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent like toluene or hexanes and observing poor reactivity, switching to a polar aprotic solvent is the first logical step. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are excellent starting points.[4] They effectively solvate the reactants and stabilize the charged intermediates of the SN2 transition state without deactivating the nucleophile.
-
Ensure Anhydrous Conditions: Trace amounts of water can consume your starting material, leading to an apparent stall in the reaction. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Consider Temperature: For particularly unreactive or sterically hindered amines, gentle heating may be required to drive the reaction to completion.[2] Choose a solvent with an appropriate boiling point for the desired reaction temperature.
Q3: I'm observing a significant amount of 2-methylprop-2-ene-1-sulfonic acid as a byproduct. How do I prevent this hydrolysis?
A: This is the most common troubleshooting issue and is caused by the reaction of the sulfonyl chloride with water.[2][5] Prevention is key.
-
Strictly Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over molecular sieves are highly recommended.
-
Inert Atmosphere: Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment. This prevents atmospheric moisture from entering the reaction.
-
Careful Reagent Handling: Ensure your amine or alcohol starting material is also dry. If using a base like triethylamine, ensure it is freshly distilled or from a sealed, dry bottle. Hydroscopic reagents can introduce significant amounts of water.
The diagram below illustrates the competition between the desired sulfonylation reaction and the undesired hydrolysis pathway.
Caption: Competing reaction pathways for sulfonyl chlorides.
Q4: What is the best general-purpose solvent for synthesizing sulfonamides from amines?
A: For the synthesis of sulfonamides via the reaction of 2-Methylprop-2-ene-1-sulfonyl chloride with primary or secondary amines, anhydrous Dichloromethane (DCM) is often the solvent of choice.[4][6]
-
Why DCM? It has excellent solvating power for a wide range of organic molecules, is relatively inert, has a low boiling point (approx. 40 °C) for easy removal, and is aprotic, which preserves the nucleophilicity of the amine.
-
What Base to Use? A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl generated during the reaction.[2][7] Without a base, the HCl byproduct will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[2]
Data & Protocols
Solvent Selection Guide
The following table summarizes key properties of common laboratory solvents and their suitability for reactions with 2-Methylprop-2-ene-1-sulfonyl chloride.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Suitability & Key Considerations |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Excellent. Good solubility, aprotic, easy to remove. Must be anhydrous.[4] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Very Good. Highly polar, suitable for less soluble reactants. Must be rigorously dried.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good. Can be a suitable alternative to DCM. Prone to peroxide formation; use fresh, stabilized grades. |
| Toluene | Nonpolar | 2.4 | 111 | Situational. Use when low polarity is required, but may result in slower reaction rates and poor solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Use with Caution. High boiling point makes it difficult to remove. Can promote side reactions at elevated temperatures. |
| Water / Alcohols (MeOH, EtOH) | Polar Protic | 80.1 / 32.7 / 24.5 | 100 / 65 / 78 | Unsuitable. Will react rapidly with the sulfonyl chloride, leading to hydrolysis/solvolysis.[5][9] |
Solvent Selection Workflow
The following workflow provides a logical decision-making process for selecting the optimal solvent for your experiment.
Caption: Decision workflow for solvent selection.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the reaction of 2-Methylprop-2-ene-1-sulfonyl chloride with a primary or secondary amine in dichloromethane.
Materials:
-
2-Methylprop-2-ene-1-sulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 - 1.2 equivalents) and triethylamine (1.5 - 2.0 equivalents) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-Methylprop-2-ene-1-sulfonyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[7]
-
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Purify the crude sulfonamide product by column chromatography on silica gel or by recrystallization as appropriate.
References
- Preparation of sodium allyl and methallyl sulfonate.
-
First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Hydrolysis stable sulfonyl chlorides. Reddit. [Link]
- Method for preparing sulphonate salts.
-
Solvent effects for SN2, SN1, E2, and E1. YouTube. [Link]
-
Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [Link]
-
Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
- Hydrolysis of allyl halides.
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
2-Methylprop-2-ene-1-sulfonic acid. PubChem. [Link]
-
Prop-2-ene-1-sulfonyl chloride. PubChem. [Link]
-
Prop-2-ene-1-sulfonyl chloride (14418-84-9). Chemchart. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Scope of sulfonyl chlorides 2. Reaction conditions: 1 a (1.0 equiv,... ResearchGate. [Link]
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Reaction of sulfonyl chloride derivatives.[a,b] [a] Reaction... ResearchGate. [Link]
-
Solvents, Ionic Liquids and Solvent Effects. Repositorio CIMAV. [Link]
-
SN1 reaction between 2-methyl-2-propanol and HCl. YouTube. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methylprop-2-ene-1-sulfonic acid | C4H8O3S | CID 73800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Handling moisture sensitivity of sulfonyl chloride reagents
Technical Support Center: Moisture-Sensitive Reagents Division
Subject: Handling & Troubleshooting Sulfonyl Chloride Reagents (
Mission Statement
You are accessing the Tier-3 Technical Support Knowledge Base. Sulfonyl chlorides are the workhorses of medicinal chemistry (sulfonamide synthesis) and process chemistry (activation of alcohols). However, they are notoriously fickle electrophiles. They occupy a "Goldilocks" zone of reactivity: reactive enough to couple with amines/alcohols, but unstable enough to hydrolyze upon contact with ambient humidity.
This guide moves beyond generic "keep dry" advice. It provides the mechanistic logic, recovery protocols, and quantitative checks required to maintain data integrity in your campaign.
Module 1: The Core Problem (Mechanistic Insight)
User Query: "Why did my bottle of p-Toluenesulfonyl chloride (TsCl) turn into a wet, acidic crust? I stored it in a cabinet."
Technical Analysis: Sulfonyl chlorides undergo nucleophilic attack at the sulfur atom . In the presence of water, this is an irreversible hydrolysis event.
-
The Hydrolysis Trap: Water attacks the sulfur, displacing chloride.
-
The Autocatalytic Cycle: The byproduct is Sulfonic Acid (
) and Hydrochloric Acid ( ).- is a gas/liquid that corrodes packaging.
- is a strong acid that can catalyze further decomposition or side reactions (like anhydride formation) in the bottle.
Visualizing the Failure Mode:
Figure 1: The irreversible hydrolysis pathway. Note that the formation of strong acids (HCl, Sulfonic acid) creates a corrosive microenvironment inside the storage vessel.
Module 2: Storage & Handling SOPs
User Query: "How do I store this to prevent degradation?"
SOP-01: The Inert Barrier System Do not rely on the original cap once opened. The septum/liner degrades after multiple punctures.
| Component | Recommendation | Logic |
| Primary Container | Schlenk flask or "Sure/Seal" bottle with Parafilm overwrap. | Prevents atmospheric gas exchange. |
| Headspace | Argon (preferred) or Nitrogen.[1][2][3] | Argon is heavier than air, forming a better "blanket" over the solid/liquid reagent. |
| Temperature | 2–8°C (Fridge). | Slows kinetic rate of hydrolysis. Critical: Warm to RT before opening to prevent condensation. |
| Desiccant | Vacuum desiccator with | KOH neutralizes the acidic fumes ( |
Module 3: Troubleshooting & Purification
User Query: "My reagent looks questionable. Can I save it, or should I toss it?"
Decision Matrix: The Purity Check Before committing valuable starting material to a reaction, evaluate the sulfonyl chloride.
Figure 2: Triage workflow for questionable reagents.
Protocol A: Recrystallization of p-Toluenesulfonyl Chloride (TsCl) Reference: Adapted from Vogel and Org. Synth. [1, 2]
-
Dissolution: Dissolve 10 g of crude TsCl in minimal boiling Chloroform (approx 25 mL) or Toluene .
-
Note: Avoid Benzene (carcinogenic) despite older literature recommending it.
-
-
Filtration: If insoluble solids (sulfonic acid salts) are present, filter rapidly while hot.
-
Precipitation: Add Petroleum Ether (or Heptane) (approx 100 mL) until the solution becomes turbid.
-
Crystallization: Cool to room temperature, then 0°C.
-
Collection: Filter crystals and dry under high vacuum ( < 1 mmHg) for 2 hours.
-
QC Check: Melting point should be sharp (67–69°C).
-
Module 4: Quality Control (The Morpholine Titration)
User Query: "I need exact stoichiometry for a polymer synthesis. How do I determine the precise purity?"
SOP-02: Quantitative Morpholine Titration
Standard NMR is often insufficient to distinguish between
Principle:
Sulfonyl chlorides react quantitatively with secondary amines (morpholine).
Protocol:
-
Preparation: Prepare a 0.5 M Morpholine solution in dry Toluene.
-
Blank: Take 10.0 mL of Morpholine solution. Add 20 mL water. Titrate with 0.5 M
using Methyl Red indicator. Record volume ( ). -
Sample: Weigh accurately ~2.0 mmol of Sulfonyl Chloride (
). -
Reaction: Add 10.0 mL of Morpholine solution to the sample. Swirl and let stand for 10 mins (reaction is rapid).
-
Quench: Add 20 mL water (solubilizes the salts and quenches any trace anhydride).
-
Titration: Titrate the excess morpholine with 0.5 M
to the Methyl Red endpoint ( ).
Calculation:
Module 5: Reaction Optimization (FAQ)
Q: My yield is low. Is it the reagent or the conditions? A: If the reagent passes the QC check above, the issue is likely Competitive Hydrolysis .
In a biphasic system (e.g., Schotten-Baumann conditions), the rate of reaction with your amine must exceed the rate of hydrolysis.
| Variable | Recommendation | Mechanism |
| Solvent | DCM or THF (Anhydrous). | Water miscibility increases hydrolysis risk. DCM is preferred for solubility. |
| Base | Pyridine or DMAP (Catalytic). | Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-sulfonyl pyridinium intermediate that reacts faster with your substrate than water does. |
| Temperature | Start at 0°C. | Hydrolysis typically has a higher activation energy than acylation. Low temp favors the desired kinetic product. |
| Addition | Add | Do not let the chloride sit in base/solvent before the substrate is present. |
References
-
Org. Synth. 1929, 9, 46. p-Toluenesulfonyl Chloride Purification.Link
- Vogel, A. I.Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.Link
- Foon, R. & Hambly, A. N.Hydrolysis of Sulfonyl Chlorides. Australian Journal of Chemistry, 1962, 15(4), 668.
-
BenchChem Support. Characterizing Sulfonyl Chlorides.Link (General titration principles).
For further assistance, please contact the synthesis support team or consult your local EHS officer regarding HCl waste disposal.
Sources
Validation & Comparative
Comparative Guide: Purity Determination of Methallyl Sulfonyl Chloride (MSC)
Executive Summary & Technical Rationale
Methallyl sulfonyl chloride (MSC) is a critical electrophilic intermediate used in the synthesis of agrochemicals and specialty sulfonamides. Its utility relies heavily on the reactivity of the chlorosulfonyl group (–SO₂Cl). However, this reactivity presents a significant analytical challenge: hydrolytic instability .
In the presence of trace moisture (ubiquitous in standard HPLC solvents like methanol or water), MSC rapidly hydrolyzes to methallyl sulfonic acid and HCl. Consequently, "direct" Reversed-Phase HPLC (RP-HPLC) methods often yield split peaks or variable quantitation, failing to distinguish between the active reagent (chloride) and its degraded byproduct (acid).
The Solution: This guide advocates for a Derivatization-HPLC approach using Benzylamine . Unlike alkyl amines (e.g., diethylamine), benzylamine serves a dual purpose:
-
Stabilization: It reacts instantly with MSC to form a stable sulfonamide, preventing on-column hydrolysis.
-
Chromophore Tagging: It introduces a phenyl group, shifting UV detection from the noisy low-UV region (200–210 nm, typical for the methallyl alkene) to a robust 254 nm.
Comparative Analysis of Analytical Techniques
The following matrix compares the proposed HPLC method against traditional alternatives (GC and Titration) for MSC purity analysis.
Table 1: Performance Comparison Matrix
| Feature | HPLC (Derivatized) | GC-FID/MS | Potentiometric Titration |
| Specificity | High. Separates active chloride from hydrolyzed acid and synthesis impurities. | Medium. Thermal degradation of sulfonyl chlorides ( | Low. Measures total acidity ( |
| Sensitivity | High (LOD < 0.05%). Benzylamine tag allows trace impurity detection at 254 nm. | Medium. Dependent on thermal stability and volatility.[1][2][3][4] | Low. Only suitable for macro-assay (>95% purity checks). |
| Stability | Excellent. Analyte is converted to a stable sulfonamide before injection. | Variable. Risk of on-column decomposition.[3] | N/A. Immediate reaction, but non-specific. |
| Throughput | Medium. Requires sample prep time (15 min). | High. Direct injection (if stable). | High. Fast, but data is often inconclusive for purity. |
Recommended Protocol: HPLC with Benzylamine Derivatization
The Chemistry
The method relies on the nucleophilic substitution of the chloride by benzylamine. The "impurity" (methallyl sulfonic acid) forms a salt with the amine but does not form the sulfonamide. These two species (neutral sulfonamide vs. ionic salt) have vastly different retention behaviors on a C18 column.
Reaction Scheme:
Experimental Workflow
Reagents:
-
Derivatizing Reagent: 0.2 M Benzylamine in dry Acetonitrile (ACN).
-
Quenching Buffer: 10% Acetic Acid in water.
-
Diluent: 50:50 ACN:Water.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 50 mg of the MSC sample into a 20 mL scintillation vial.
-
Derivatization: Immediately add 5.0 mL of the Derivatizing Reagent .
-
Note: The reaction is exothermic. Ensure the solvent is dry to prevent competitive hydrolysis.
-
-
Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 10 minutes.
-
Validation Check: The excess benzylamine ensures complete conversion of the chloride.
-
-
Quenching: Add 2.0 mL of Quenching Buffer to neutralize excess amine (preventing peak tailing or column damage).
-
Dilution: Transfer 1.0 mL of the reaction mixture to a 10 mL volumetric flask and dilute to volume with the Diluent.
-
Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.
HPLC Conditions[2][3][5]
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Targeting the benzyl tag) |
| Injection Vol | 5 µL |
| Column Temp | 30°C |
Gradient Program:
-
0–2 min: 20% B (Isocratic hold to elute salts/amine)
-
2–12 min: 20%
80% B (Linear gradient) -
12–15 min: 80% B (Wash)
-
15.1 min: 20% B (Re-equilibration)
Visualizing the Methodology
The following diagrams illustrate the reaction logic and the analytical workflow.
Figure 1: Chemical logic of the derivatization. The active chloride is converted to a hydrophobic sulfonamide, while the acid impurity becomes a hydrophilic salt.
Figure 2: Step-by-step analytical workflow ensuring sample stability and reproducibility.
Representative Data & Validation
In a typical chromatogram using this method:
-
t_R ~ 1.5 min: Excess Benzylamine and Methallyl Sulfonic Acid salts (Elute at void volume).
-
t_R ~ 8.5 min: N-benzyl-methallylsulfonamide (The Target Analyte).
-
t_R ~ 9-12 min: Late-eluting non-polar synthesis byproducts (e.g., sulfones).
Validation Parameters (Typical):
-
Linearity:
(Range: 0.1 – 1.5 mg/mL). -
Precision: RSD < 0.5% (n=6 injections).
-
Recovery: 98–102% (Spike recovery of MSC standard).
References
-
BenchChem Technical Support. (2025).[5] A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. BenchChem. Link
-
Sun, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. American Chemical Society. Link
-
Kishore, M., et al. (2016). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid. ResearchGate. Link
-
Sigma-Aldrich. (n.d.). Benzenesulfonyl chloride for HPLC derivatization (Product Specification). Sigma-Aldrich. Link
Sources
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Methallyl Sulfonyl Chloride and Mesyl Chloride for Researchers
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the vast arsenal of sulfonylating agents, methanesulfonyl chloride (mesyl chloride) has long been a workhorse for the activation of alcohols and the formation of sulfonamides. However, the emergence of functionalized sulfonyl chlorides, such as methallyl sulfonyl chloride, presents new opportunities and raises critical questions regarding their comparative reactivity. This guide provides an in-depth, objective comparison of the reactivity of methallyl sulfonyl chloride versus the well-established mesyl chloride, supported by mechanistic insights and relevant experimental context to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: Chemical Structures and Fundamental Properties
At first glance, methallyl sulfonyl chloride and mesyl chloride share the core sulfonyl chloride functional group, which dictates their primary role as electrophiles. However, the subtle difference in their alkyl substituents—a methallyl group versus a methyl group—imparts distinct electronic and steric characteristics that significantly influence their reactivity profiles.
| Feature | Methallyl Sulfonyl Chloride | Mesyl Chloride |
| Chemical Structure | CH₂=C(CH₃)CH₂SO₂Cl | CH₃SO₂Cl |
| Molecular Weight | 154.62 g/mol | 114.55 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid[1] |
| Key Reactive Group | Sulfonyl Chloride | Sulfonyl Chloride |
| Distinguishing Feature | Presence of a methallyl group | Presence of a methyl group |
Comparative Reactivity: A Deep Dive into Electronic and Steric Effects
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom and the steric hindrance around it.[2]
Electronic Effects
The key electronic difference between the methallyl and methyl groups lies in the presence of the carbon-carbon double bond in the methallyl substituent. The vinyl group can exert a mild electron-withdrawing inductive effect due to the sp² hybridization of its carbon atoms, which are more electronegative than sp³ hybridized carbons. This effect in the methallyl group could potentially render the sulfur atom slightly more electrophilic compared to the electron-donating methyl group in mesyl chloride. A more electrophilic sulfur center would lead to a faster rate of nucleophilic attack.
Furthermore, in reactions proceeding through a transition state with developing negative charge on the sulfonyl oxygen atoms, the double bond in the methallyl group may offer a degree of stabilization through space, although this effect is likely to be minor.
Steric Effects
Steric hindrance plays a crucial role in determining the accessibility of the electrophilic sulfur atom to the incoming nucleophile.[1][3] The methallyl group is significantly bulkier than the methyl group. This increased steric hindrance around the sulfonyl group in methallyl sulfonyl chloride is expected to slow down the rate of nucleophilic attack compared to mesyl chloride, especially with sterically demanding nucleophiles.
The interplay between these opposing electronic and steric effects will ultimately dictate the overall relative reactivity of the two sulfonyl chlorides. For small, unhindered nucleophiles, the electronic effect might lead to comparable or even slightly enhanced reactivity for methallyl sulfonyl chloride. However, for the majority of synthetic applications involving moderately to highly hindered nucleophiles, the steric hindrance of the methallyl group is likely to be the dominant factor, resulting in slower reaction rates compared to mesyl chloride.
Mechanistic Considerations: The Sulfene Intermediate
A noteworthy aspect of the reactivity of some alkyl sulfonyl chlorides, including mesyl chloride, is the potential for an alternative reaction pathway involving the formation of a highly reactive sulfene intermediate (CH₂=SO₂) via an E1cB elimination mechanism, particularly in the presence of a non-nucleophilic base.[4] This intermediate is then trapped by the nucleophile.
Caption: Formation of a sulfene intermediate from mesyl chloride.
The presence of the methyl group on the double bond in methallyl sulfonyl chloride makes the formation of a corresponding substituted sulfene intermediate less likely due to the increased substitution at the α-carbon. Therefore, reactions with methallyl sulfonyl chloride are more likely to proceed exclusively through a direct nucleophilic attack on the sulfur atom.
Leaving Group Ability: Methallylsulfonate vs. Mesylate
The utility of sulfonyl chlorides often lies in their ability to convert poor leaving groups (like hydroxyls) into excellent leaving groups (sulfonates). The efficacy of the resulting sulfonate as a leaving group is critical for subsequent substitution or elimination reactions.
The electronic effect of the methallyl group, being slightly electron-withdrawing relative to the methyl group, would be expected to slightly increase the acidity of methallylsulfonic acid. This would, in turn, make the methallylsulfonate anion a slightly weaker base and, therefore, a marginally better leaving group than mesylate. However, this difference is anticipated to be small and likely not a decisive factor in most synthetic applications.
Experimental Protocols and Data
While direct, side-by-side kinetic studies comparing methallyl sulfonyl chloride and mesyl chloride are scarce in peer-reviewed literature, we can outline a general experimental protocol for a comparative study and present data for analogous systems that highlight the expected reactivity trends.
General Experimental Protocol for Comparative Reactivity Study
To quantitatively assess the relative reactivity, a competitive experiment or parallel reactions under identical conditions should be performed. A typical procedure for the sulfonylation of an alcohol is as follows:
Reaction Setup:
Caption: General workflow for alcohol sulfonylation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 equivalent) and a non-nucleophilic amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: To this stirred solution, add the sulfonyl chloride (methallyl sulfonyl chloride or mesyl chloride, 1.1 equivalents) dropwise via a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By running parallel reactions and analyzing the reaction times and yields, a direct comparison of the reactivity of the two sulfonyl chlorides can be established.
Supporting Data from Analogous Systems
Studies on the solvolysis of alkyl versus allylic systems provide valuable insights. Allylic halides generally exhibit enhanced reactivity in Sₙ2 reactions compared to their saturated alkyl counterparts.[6][7] This is attributed to the stabilization of the transition state through overlap of the p-orbitals of the double bond with the developing p-orbital on the α-carbon. While the reaction center in sulfonylation is the sulfur atom, a similar stabilizing effect on the transition state for nucleophilic attack at sulfur by the adjacent π-system of the methallyl group cannot be entirely ruled out.
However, it is crucial to reiterate that the increased steric bulk of the methallyl group will likely counteract, and in many cases, overwhelm this potential electronic activation.
Conclusion for the Practicing Scientist
The choice between methallyl sulfonyl chloride and mesyl chloride should be guided by the specific requirements of the synthetic transformation.
Choose Mesyl Chloride when:
-
High reactivity and rapid reaction times are desired: Its small steric profile allows for fast reactions with a wide range of nucleophiles.
-
Working with sterically hindered substrates: The minimal bulk of the methyl group facilitates reactions where steric congestion is a concern.
-
A well-established and cost-effective reagent is preferred: Mesyl chloride is a widely available and economical choice for routine sulfonylation reactions.
Consider Methallyl Sulfonyl Chloride when:
-
A functional handle for further transformations is required: The methallyl group can participate in a variety of subsequent reactions, such as olefin metathesis, ozonolysis, or palladium-catalyzed cross-coupling reactions, offering a strategic advantage in multi-step syntheses.
-
Slightly attenuated reactivity is acceptable or desired: In cases where the high reactivity of mesyl chloride leads to side reactions or poor selectivity, the greater steric bulk of methallyl sulfonyl chloride may offer a more controlled reaction profile.
-
The resulting methallylsulfonate is intended for use in reactions where its slightly enhanced leaving group ability might be advantageous.
References
-
Chemistry Stack Exchange. (2016, July 23). Why is allyl chloride more reactive towards substitution than alkyl chloride? [Online forum post]. Retrieved from [Link]
-
MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
Reddit. (2023, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? [Online forum post]. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Retrieved from [Link]
-
University of Massachusetts Dartmouth. (2023). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
PubMed. (2009, February 2). Effects of Hyperconjugation on the Electronic Structure and Photoreactivity of Organic Sulfonyl Chlorides. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of the solvolysis of allyl and benzyl arenesulfonates and a study of the preparation of boron-carbide compounds by chemical vapor deposition. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories. Retrieved from [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvation and steric hindrance in methyl-substituted benzoic acids. Retrieved from [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Some aromatic vinyl sulphonyl chlorides. Retrieved from [Link]
-
Quora. (2017, June 10). How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution?. Retrieved from [Link]
-
Reddit. (2017, November 5). The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction? [Online forum post]. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, June 9). Does vinyl chloride deactivate the benzene ring? [Online forum post]. Retrieved from [Link]
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Methallyl sulfonyl chloride vs. tosyl chloride leaving group ability
This guide provides an in-depth technical comparison between Methallyl sulfonyl chloride and Tosyl chloride (TsCl) , while addressing the high probability that Methanesulfonyl chloride (MsCl) was the intended comparator due to standard industry practices.
Executive Summary: The Leaving Group Landscape
In drug development and organic synthesis, sulfonyl chlorides are critical for converting poor leaving groups (alcohols) into excellent ones (sulfonates).
-
Tosyl Chloride (TsCl): The industry standard.[1] Robust, crystalline, UV-active, and sterically demanding.
-
Methanesulfonyl Chloride (MsCl): The "high-atom-economy" alternative. Liquid, highly reactive, sterically unhindered.
-
Methallyl Sulfonyl Chloride: A niche reagent. Primarily used to introduce polymerizable groups (monomers) rather than as a standard leaving group activator. Its leaving group ability is theoretically high, but its practical utility is limited by stability and side-reaction risks (polymerization).
Note on Scope: As "Methallyl" is chemically distinct but phonetically similar to "Mesyl" (the standard counterpart to Tosyl), this guide prioritizes the Mesyl vs. Tosyl comparison for actionable utility, while explicitly analyzing the Methallyl variant in the "Specialized Applications" section.
Part 1: Technical Comparison (MsCl vs. TsCl vs. Methallyl)
Structural & Electronic Properties
| Feature | Tosyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Methallyl Sulfonyl Chloride |
| Structure | |||
| Physical State | White Crystalline Solid | Colorless Liquid | Liquid |
| Molecular Weight | 190.65 g/mol | 114.55 g/mol | ~154.6 g/mol |
| Steric Hindrance | High (Aromatic ring) | Low (Methyl group) | Moderate (Branched allyl) |
| Leaving Group ( | -2.8 ( | -1.9 (MsOH) | Est. < -1 (Strong acid) |
| UV Activity | Strong (Aromatic) | None | Weak (Alkene) |
| Stability | High (Shelf-stable) | Moderate (Hydrolysis risk) | Low (Polymerization risk) |
Leaving Group Ability (Solvolysis Rates)
The "goodness" of a leaving group is defined by the stability of the resulting anion (
-
Tosyl (TsO⁻): The negative charge is stabilized by resonance within the sulfonate group. The aromatic ring provides minimal resonance stabilization to the sulfonate anion itself (the S atom is tetrahedral), but the electron-donating methyl group slightly destabilizes the anion via induction compared to benzenesulfonate. However, it remains an excellent leaving group.
-
Mesyl (MsO⁻): The methyl group is electron-donating via induction, which slightly destabilizes the anion compared to Triflate (
), but it is sterically unencumbered, allowing for faster attack trajectories. -
Methallyl: The allylic group (
) contains carbons which are more electronegative than the carbon of a methyl group. This electron-withdrawing nature (relative to methyl) theoretically stabilizes the sulfonate anion more than the mesyl group, potentially making it a superior leaving group electronically . However, the risk of the double bond participating in side reactions (e.g., radical polymerization or addition) makes it poor for general synthesis.
Experimental Insight (Solvolysis Data):
In ethanololysis (
Note: Ms and Ts are kinetically similar, with the choice often dictated by purification needs rather than rate.
Part 2: Decision Framework & Mechanism
Selection Logic (Graphviz Diagram)
Caption: Decision tree for selecting sulfonyl chlorides based on substrate hindrance, detection needs, and scale.
Mechanistic Pathway
The formation of the sulfonate ester follows a nucleophilic substitution at sulfur.
-
Activation: The alcohol attacks the sulfonyl chloride.
-
Elimination: Chloride is expelled.
-
Deprotonation: Base (Pyridine/TEA) removes the proton.
Critical Difference:
-
MsCl is less sterically hindered, reacting faster with secondary/tertiary alcohols.
-
TsCl is bulkier; it can be used to selectively functionalize a primary alcohol in the presence of a secondary alcohol (regioselectivity).
Part 3: Experimental Protocols
Protocol A: Standard Tosylation (High Purity Focus)
Best for: Drug discovery intermediates requiring crystallization.
-
Reagents: Substrate (1.0 eq), TsCl (1.2 eq), Pyridine (solvent & base), DMAP (0.1 eq, catalyst).
-
Procedure:
-
Dissolve substrate in Pyridine (0.5 M) at 0°C.
-
Add TsCl portion-wise (exothermic).
-
Stir at 0°C for 1h, then warm to RT.
-
Monitor: TLC/LCMS (Strong UV absorption at 254 nm).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then
. -
Result: White solid (often recrystallizable).
Protocol B: Rapid Mesylation (High Reactivity Focus)
Best for: Sterically hindered alcohols or large-scale process chemistry.
-
Reagents: Substrate (1.0 eq), MsCl (1.5 eq),
(2.0 eq), DCM (solvent). -
Procedure:
-
Dissolve substrate and
in dry DCM at -10°C. -
Add MsCl dropwise via syringe (highly exothermic).
-
Stir at -10°C for 30 mins. (Reaction is usually instantaneous).
-
-
Workup: Cold water wash rapidly (Ms esters can hydrolyze on silica).
-
Result: Oil/Gum (Use immediately in next step).
Part 4: Specialized Analysis – Methallyl Sulfonyl Chloride
If your specific application requires Methallyl Sulfonyl Chloride , note the following:
-
Instability: Unlike TsCl, this reagent contains an allylic proton and a double bond. It is prone to desulfonylation (loss of
) catalyzed by transition metals, generating methallyl chloride. -
Atom Economy: Poor compared to MsCl, but better than TsCl.
-
Application: Strictly recommended for synthesizing sulfonated monomers for hydrogels or ion-exchange resins. It is not recommended as a leaving group generator for general organic synthesis due to the potential for the double bond to interfere with subsequent nucleophilic substitutions (e.g., reacting with the nucleophile).
References
-
Solvolysis Rates & Mechanisms
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
-
Methallyl Sulfonate Applications
-
U.S. Patent 2,365,783. "Preparation of Methallyl Sulfonates." (Historical context on synthesis and stability). Link
-
-
General Nucleophilic Substitution Guide
-
Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry."[3] Oxford University Press. (Authoritative source on leaving group pKa correlations).
-
Sources
A-Comparative-Guide-to-the-Selectivity-of-2-Methylprop-2-ene-1-sulfonyl-Chloride-in-Nucleophilic-Substitution
Introduction
In the nuanced landscape of organic synthesis, particularly within pharmaceutical and materials science, the choice of a sulfonylating agent is a critical decision that dictates reaction pathways, yields, and the purity of final products. While traditional reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are well-established, there is a continuous drive to explore novel sulfonyl chlorides with unique reactivity profiles. This guide provides an in-depth, objective comparison of 2-methylprop-2-ene-1-sulfonyl chloride, highlighting its selectivity in nucleophilic substitution reactions against other commonly used alternatives. We will delve into the mechanistic underpinnings of its reactivity and provide practical, data-supported insights for researchers, scientists, and drug development professionals.
The Contenders: A Structural and Reactivity Overview
The reactivity of sulfonyl chlorides in nucleophilic substitution is fundamentally governed by the electronic and steric environment around the sulfonyl group.[1] Electron-withdrawing substituents on the alkyl or aryl backbone enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups diminish this electrophilicity, leading to reduced reactivity.[1]
2-Methylprop-2-ene-1-sulfonyl chloride
Also known as prenesylsulfonyl chloride, this reagent possesses a unique structural feature: an allylic double bond. This functionality introduces electronic effects that differentiate its reactivity from simple alkyl and aryl sulfonyl chlorides.
Common Alternatives
-
Methanesulfonyl Chloride (MsCl): With a small methyl group, MsCl is highly reactive due to minimal steric hindrance and the electron-withdrawing nature of the sulfonyl group.[3] It is often the reagent of choice for rapid and efficient sulfonylation.[3]
-
p-Toluenesulfonyl Chloride (TsCl): The presence of a p-tolyl group introduces both steric bulk and electronic effects. The methyl group is weakly electron-donating, making TsCl generally less reactive than MsCl.[1][3]
-
Benzenesulfonyl Chloride (BsCl): Structurally similar to TsCl but lacking the methyl group, its reactivity is comparable to, though slightly less sterically hindered than, TsCl.[3]
Selectivity in Nucleophilic Substitution: A Head-to-Head Comparison
The central theme of this guide is the selectivity of 2-methylprop-2-ene-1-sulfonyl chloride. We will explore its reactivity with two major classes of nucleophiles: amines and alcohols.
Reaction with Amines: Formation of Sulfonamides
The synthesis of sulfonamides is a cornerstone of medicinal chemistry.[4] The reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine, yields the corresponding sulfonamide.[5][6]
While direct comparative kinetic data for 2-methylprop-2-ene-1-sulfonyl chloride is not extensively published, we can infer its reactivity based on its structure. The allylic system can influence the reaction rate and, in some cases, provide alternative reaction pathways.
General Reaction Scheme:
Reaction with Alcohols: Formation of Sulfonate Esters
Alcohols react with sulfonyl chlorides to form sulfonate esters.[7] This reaction is crucial for converting the hydroxyl group, a poor leaving group, into a sulfonate ester, which is an excellent leaving group in subsequent substitution or elimination reactions.[8][9]
The mechanism of this reaction can be nuanced. While aryl sulfonyl chlorides like TsCl typically react via a direct SN2-type mechanism at the sulfur atom, alkyl sulfonyl chlorides with α-hydrogens, such as MsCl, can, in the presence of a strong base, proceed through a highly reactive "sulfene" intermediate.[10][11]
Given that 2-methylprop-2-ene-1-sulfonyl chloride possesses α-hydrogens, the potential for a sulfene-mediated mechanism exists, particularly with hindered alcohols or when strong, non-nucleophilic bases are employed.
Comparative Reactivity Table:
| Sulfonyl Chloride | Structure | Key Structural Feature | Expected Reactivity with Amines & Alcohols | Potential Mechanistic Pathway(s) |
| 2-Methylprop-2-ene-1-sulfonyl chloride | C=C(C)CS(=O)₂Cl | Allylic double bond, α-hydrogens | Moderate to high | SN2 at sulfur, potentially sulfene |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Small alkyl group, α-hydrogens | High[3] | SN2 at sulfur, sulfene[10][11] |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Aryl group with electron-donating methyl group | Moderate[3] | SN2 at sulfur[10] |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | Aryl group | Moderate[3] | SN2 at sulfur |
Experimental Protocols and Methodologies
To provide a practical framework, we outline a general procedure for sulfonamide synthesis, a common application for sulfonyl chlorides.
General Protocol for the Synthesis of a Sulfonamide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Primary or secondary amine
-
2-Methylprop-2-ene-1-sulfonyl chloride (or other sulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualization of the Experimental Workflow:
Caption: A generalized experimental workflow for the synthesis of sulfonamides.
The Role of the Allyl Group: Deprotection Strategies
A key advantage of using 2-methylprop-2-ene-1-sulfonyl chloride, particularly as a protecting group for amines, is the potential for unique deprotection strategies involving the allylic double bond. While standard methods for cleaving sulfonamides, such as strong acid hydrolysis or dissolving metal reduction, are often harsh, the presence of the double bond may allow for milder, palladium-catalyzed deprotection conditions.[12] This is a significant consideration in the synthesis of complex molecules with sensitive functional groups.
Deprotection of sulfonamides can be challenging due to their stability.[12] Traditional methods often require harsh conditions.[12][13] However, various methods have been developed for the cleavage of sulfonamide protecting groups.[13][14]
Visualization of Deprotection Concept:
Caption: Conceptual pathway for the deprotection of a prenesyl sulfonamide.
Conclusion and Future Outlook
2-Methylprop-2-ene-1-sulfonyl chloride presents itself as a valuable reagent in the synthetic chemist's toolbox. Its unique allylic structure offers a reactivity profile that can be strategically employed in various synthetic endeavors. While it may not always be a direct replacement for highly reactive reagents like MsCl, its potential for selective reactions and novel deprotection strategies makes it an attractive option, particularly in the context of complex molecule synthesis and drug discovery.
Future research focusing on detailed kinetic studies comparing 2-methylprop-2-ene-1-sulfonyl chloride with other sulfonylating agents across a broader range of nucleophiles will be invaluable in further elucidating its synthetic utility. Additionally, the exploration and optimization of deprotection protocols that leverage its allylic functionality will undoubtedly expand its applications. For researchers and professionals in drug development, the choice between sulfonylating agents should be guided by the specific requirements of the synthetic target, including desired reactivity, functional group tolerance, and the overall synthetic strategy.
References
-
Mild and General Method for the Synthesis of Sulfonamides. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Synthesis of sulfonamides. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for alcohols. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (n.d.). Pen & Prosperity. Retrieved February 12, 2026, from [Link]
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (n.d.). Google Patents.
-
Prop-2-ene-1-sulfonyl chloride. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. (n.d.). HoriazonChemical. Retrieved February 12, 2026, from [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Methanesulfonyl chloride. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Amine Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulfonate group is a good leaving group analogous to a halogen atom. (n.d.). Vaia. Retrieved February 12, 2026, from [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI. Retrieved February 12, 2026, from [Link]
-
NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link].
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A Comparative Guide for Researchers: The Strategic Advantages of Methallyl Sulfonyl Chloride Over its Allyl Counterpart
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts synthetic efficiency, product stability, and overall project timelines. In the realm of sulfonyl chlorides, both methallyl sulfonyl chloride and allylsulfonyl chloride serve as valuable reagents for the introduction of the versatile allyl sulfonyl moiety. However, a deeper analysis reveals distinct advantages offered by the methylated analogue, methallyl sulfonyl chloride, particularly in terms of stability, reactivity control, and resistance to undesirable side reactions. This guide provides a comprehensive comparison, supported by experimental data and mechanistic insights, to inform your selection process.
I. Enhanced Stability: Mitigating Hydrolysis and Improving Process Robustness
A primary challenge in working with sulfonyl chlorides is their susceptibility to hydrolysis, which can lead to yield loss and the formation of sulfonic acid impurities.[1] The presence of a methyl group on the allylic backbone of methallyl sulfonyl chloride confers a notable increase in hydrolytic stability compared to allylsulfonyl chloride.
Experimental data from studies on the hydrolysis of the corresponding chlorides provides a strong basis for this assertion. In the synthesis of sodium allyl and methallyl sulfonates, it was observed that methallyl chloride consistently exhibits a lower degree of hydrolysis than allyl chloride under similar reaction conditions. For instance, at 80°C, the amount of hydrolyzed methallyl chloride was 0.9%, whereas allyl chloride showed 1.4% hydrolysis at a lower temperature of 70°C.[2] This increased stability can be attributed to the steric hindrance provided by the methyl group, which partially shields the electrophilic sulfur atom from nucleophilic attack by water.
Table 1: Comparative Hydrolysis of Allyl and Methallyl Precursors [2]
| Compound | Temperature (°C) | Reaction Time (minutes) | % Hydrolysis |
| Allyl Chloride | 70 | 40 | 1.4 |
| Methallyl Chloride | 80 | 30 | 0.9 |
This enhanced stability of the methallyl scaffold translates to more robust and reproducible reaction outcomes, particularly in large-scale syntheses or when stringent control of water content is challenging.
II. Controlled Reactivity and Reduced Propensity for Polymerization
While both molecules possess a reactive double bond, allylsulfonyl chloride is known to be more prone to polymerization, a significant drawback during synthesis, purification, and storage.[3] The presence of polymerization inhibitors is often required during the preparation of allylsulfonyl chloride to prevent this undesirable side reaction.[3]
The methyl group in methallyl sulfonyl chloride, through a combination of steric and electronic effects, helps to mitigate this issue. The steric bulk of the methyl group can disfavor the approach of radical initiators and other monomers, thereby slowing down the rate of polymerization. This leads to a cleaner reaction profile and simplifies the purification process.
III. Mechanistic Considerations: The Influence of the Methyl Group
The advantages of methallyl sulfonyl chloride can be rationalized by considering the electronic and steric effects of the α-methyl group.
A. Electronic Effects
The methyl group is weakly electron-donating, which can slightly stabilize the adjacent double bond. This subtle electronic influence can modulate the reactivity of the sulfonyl chloride group, potentially leading to more selective reactions with nucleophiles.
B. Steric Hindrance
As previously mentioned, the steric bulk of the methyl group plays a crucial role in several of the observed advantages:
-
Reduced Hydrolysis: Hinders the approach of water molecules to the electrophilic sulfur center.
-
Lower Polymerization Tendency: Impedes the approach of other monomers and radical species.
-
Potentially Enhanced Selectivity: The steric hindrance may favor reactions with less bulky nucleophiles or lead to different regioselectivity in certain addition reactions.
IV. Experimental Protocols: A Framework for Application
To illustrate the practical application of these reagents, the following are generalized experimental protocols for the synthesis of a sulfonamide, a common transformation for sulfonyl chlorides.[4]
Protocol 1: Synthesis of N-Benzylallylsulfonamide
-
Reaction Setup: To a stirred solution of benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of allylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Benzylmethallylsulfonamide
-
Reaction Setup: To a stirred solution of benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of methallyl sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
While the reaction conditions are similar, the use of methallyl sulfonyl chloride is anticipated to result in a cleaner reaction profile with fewer polymeric byproducts, potentially leading to a higher isolated yield of the desired sulfonamide.
V. Spectroscopic Characterization
The structural differences between allylsulfonyl chloride and methallyl sulfonyl chloride are readily discernible by NMR spectroscopy.
Allylsulfonyl Chloride (Predicted ¹H NMR, CDCl₃):
-
δ 6.0-5.8 (m, 1H, -CH=)
-
δ 5.5-5.3 (m, 2H, =CH₂)
-
δ 4.1-3.9 (d, 2H, -CH₂-SO₂)
Methallyl Sulfonyl Chloride (Predicted ¹H NMR, CDCl₃):
-
δ 5.1-4.9 (m, 2H, =CH₂)
-
δ 4.0-3.8 (s, 2H, -CH₂-SO₂)
-
δ 1.9-1.7 (s, 3H, -CH₃)
The presence of a singlet for the methyl protons and the disappearance of the vinylic proton multiplet in the ¹H NMR spectrum of methallyl sulfonyl chloride are key distinguishing features.
VI. Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the structural differences and a generalized experimental workflow.
Caption: Structural comparison and key advantages of methallyl sulfonyl chloride.
Caption: Generalized experimental workflow for sulfonamide synthesis.
VII. Conclusion
VIII. References
-
Conway, B. et al. (2010). A practical guide to sulfonamide synthesis. Beilstein Journal of Organic Chemistry, 6, 107.
-
Qui, L. et al. (2011). Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 13(15), 4020-4023.
-
Pranab, J. D. et al. (2012). An Efficient and Green Protocol for the Synthesis of Sulfonamides in Polyethylene Glycol (PEG-400). Synthetic Communications, 42(1), 114-121.
-
Rattanburi, P. et al. (2017). Microwave-assisted synthesis of sulfonamides. Journal of the Serbian Chemical Society, 82(1), 1-10.
-
Youn, S. W. (2006). A mild and efficient one-pot synthesis of sulfonamides from sulfonyl chlorides and amines. Tetrahedron Letters, 47(26), 4455-4458.
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(2), 70-85.
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). Molecules, 28(10), 4213.
-
Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem.
-
A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. (n.d.). Benchchem.
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Methanesulfonyl chloride(124-63-0) 13C NMR spectrum. (n.d.). ChemicalBook.
-
Allyl chloride(107-05-1) 1H NMR spectrum. (n.d.). ChemicalBook.
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie International Edition, 58(52), 18855-18860.
-
Preparation method of allyl sulfonyl chloride. (2021). Google Patents. CN113004175A.
-
Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. (2000). Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4776-4791.
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). Molecules, 24(2), 254.
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). International Journal of Molecular Sciences, 9(5), 913-925.
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.).
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). ChemistrySelect, 7(48), e202203673.
-
A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. (n.d.). Benchchem.
-
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (2022). Materials, 15(15), 5202.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.
-
New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds. (2015). Current Organic Chemistry, 19(13), 1238-1255.
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2011). Organic Letters, 13(12), 3206-3209.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ChemRxiv.
-
Navigating the Chemistry of Allyl Chloride: Synthesis and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
-
Allylchloride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
-
Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. (n.d.). HoriazonChemical.
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Beilstein Journal of Organic Chemistry, 18, 120-132.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering, 5(5), 964-971.
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
-
Sulfonyl halide. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
methanesulfonyl chloride. (n.d.). In Organic Syntheses. Retrieved February 12, 2026, from [Link]
-
Preparation of sodium allyl and methallyl sulfonate. (1979). Google Patents. US4171324A.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 2-Methylprop-2-ene-1-sulfonyl Chloride
As a Senior Application Scientist, my goal is to empower you, my fellow researchers, to conduct your work not only with innovation but with the highest commitment to safety. 2-Methylprop-2-ene-1-sulfonyl chloride (MASC) is a valuable reagent, but its reactivity demands a rigorous and well-understood disposal protocol. This guide moves beyond mere instructions to explain the chemical rationale behind each step, ensuring a self-validating and inherently safe process.
The Chemist's Imperative: Understanding the Hazard
2-Methylprop-2-ene-1-sulfonyl chloride is a highly reactive electrophile, a characteristic that makes it useful in synthesis but also dictates its handling and disposal.[1] Its primary hazards stem from its vigorous, exothermic reaction with nucleophiles, most notably water. This reactivity profile is the cornerstone of our disposal strategy.
Contact with water or moisture leads to rapid hydrolysis, generating corrosive and toxic gases, including hydrogen chloride (HCl) and sulfur oxides (SOx).[2][3][4] This reaction is the principal reason why uncontrolled disposal is unacceptable and why specific, controlled neutralization is required.
| Hazard Class | Description | Causality & Implications |
| Corrosivity | Causes severe skin burns and eye damage.[4][5] | The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by biological molecules, leading to tissue damage. Direct contact must be avoided through stringent use of Personal Protective Equipment (PPE). |
| Water Reactivity | Reacts vigorously with water, liberating toxic and corrosive gases (HCl, SOx).[4][6] | This exothermic reaction can cause splashing and rapid gas evolution in an uncontrolled environment. Disposal must involve the slow addition of the sulfonyl chloride to the quenching solution, never the other way around.[7] |
| Inhalation Toxicity | Vapors and decomposition products may cause respiratory irritation or severe lung damage.[2][8] | All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of the reagent or its byproducts. |
The Core Principle: Controlled Hydrolytic Neutralization
The foundation of safe MASC disposal is its controlled destruction through hydrolysis. We intentionally react it with a basic aqueous solution to convert it into two significantly less hazardous compounds: sodium 2-methylprop-2-ene-1-sulfonate and sodium chloride.
The Chemistry of Disposal: C₄H₇SO₂Cl + 2 NaOH → C₄H₇SO₃Na + NaCl + H₂O (Reactive Sulfonyl Chloride + Base → Stable Sulfonate Salt + Salt + Water)
This process transforms the hazardous, water-reactive starting material into a stable, water-soluble salt that can be managed as standard aqueous chemical waste, pending verification and compliance with local regulations.
Disposal Decision Workflow
To ensure the correct procedure is followed, this workflow guides the user from initial assessment to final waste containerization.
Caption: Decision workflow for selecting the appropriate disposal protocol for 2-Methylprop-2-ene-1-sulfonyl chloride waste.
Experimental Protocols for Disposal
Mandatory Safety Precautions for All Protocols:
-
Engineering Controls: All procedures must be performed in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[2][4]
Protocol A: Disposal of Small, Uncontaminated Quantities
This protocol is suitable for neutralizing residual amounts of MASC from glassware or weighing utensils.
Methodology:
-
Prepare Quenching Solution: In a beaker large enough to accommodate at least 10 times the estimated volume of the MASC, prepare a 5-10% aqueous solution of sodium bicarbonate. Place this beaker in an ice/water bath to pre-chill and manage the reaction exotherm.[7][9]
-
Rinse and Quench: Carefully rinse the contaminated glassware with a small amount of an inert solvent (e.g., acetone) in which the MASC is soluble.
-
Controlled Addition: Using a pipette, add the solvent rinsing containing the residual MASC dropwise to the center of the stirred, cold sodium bicarbonate solution. Vigorous stirring is crucial to dissipate heat and ensure efficient reaction.[9]
-
Ensure Complete Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at ambient temperature for at least one hour to ensure all sulfonyl chloride has been hydrolyzed.[9]
-
Verify and Dispose: Check the pH of the solution with a pH strip or meter to ensure it is neutral (pH 6-8). If acidic, add more sodium bicarbonate. Once neutralized, the solution can be transferred to a properly labeled aqueous waste container for disposal according to your institution's guidelines.[7]
Protocol B: Management of Spill Residues
This protocol addresses the disposal of MASC that has been absorbed onto an inert material after a spill. Never use water to clean up a neat MASC spill. [3]
Methodology:
-
Contain and Absorb: In the event of a spill, first ensure the area is evacuated and properly ventilated.[3] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3] Do not use combustible materials like paper towels.
-
Collect Material: Once fully absorbed, carefully sweep the material into a dedicated, labeled waste container.[3]
-
Prepare for Neutralization: In a large, designated container within a fume hood, prepare a cold, stirred solution of 5-10% sodium bicarbonate as described in Protocol A. The volume should be sufficient to create a stirrable slurry.
-
Slow Addition of Contaminated Solid: Carefully and slowly scoop the absorbent material containing the MASC into the stirred basic solution. Be prepared for gas evolution (CO₂ from the bicarbonate reaction) and potential foaming.
-
Complete Neutralization: Stir the resulting slurry for several hours to ensure the MASC has fully leached from the absorbent and been hydrolyzed.
-
Verify and Dispose: Check the pH of the aqueous portion of the slurry. Once neutral, the entire slurry must be disposed of as hazardous waste. Consult your institution's environmental health and safety (EHS) office for the appropriate waste stream.
Protocol C: Quenching Contaminated Waste Streams
This protocol is for neutralizing MASC within organic waste streams from a completed reaction.
Methodology:
-
Pre-Quench (Optional but Recommended): If the reaction solvent is not water-miscible (e.g., dichloromethane), consider a pre-quench. Cool the reaction mixture to 0 °C and add a small amount of a nucleophile like methanol. This converts the sulfonyl chloride to a more stable sulfonate ester, which is easier to manage in the subsequent aqueous wash.[9]
-
Prepare Quenching Solution: Prepare a separate flask containing a cold, stirred solution of saturated sodium bicarbonate. The volume should be at least equal to the volume of your reaction mixture.
-
Controlled Transfer: Slowly transfer the organic reaction mixture via an addition funnel into the vigorously stirred bicarbonate solution.[9] This method ensures efficient mixing at the interface between the organic and aqueous layers.
-
Phase Separation and Verification: After the addition is complete, allow the mixture to stir for 30-60 minutes.[9] Transfer the entire mixture to a separatory funnel. Check the pH of the aqueous layer to confirm it is basic/neutral.
-
Dispose of Layers: Separate the layers. The neutralized aqueous layer can be disposed of in the aqueous waste stream. The organic layer should be disposed of in the appropriate non-halogenated or halogenated organic waste stream, as dictated by its composition.
By adhering to these chemically-sound protocols, you can effectively mitigate the risks associated with 2-Methylprop-2-ene-1-sulfonyl chloride and ensure the safety of yourself, your colleagues, and the environment.
References
-
Sulphuryl chloride Safety Data Sheet. (n.d.). S D Fine-Chem Limited. Retrieved from [Link]
-
Benzene Sulfonyl Chloride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Removing thionyl chloride. (2019, June 17). Reddit. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Supporting Information. Retrieved from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2007). ACS Publications. Retrieved from [Link]
-
Prop-2-ene-1-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
Methanesulfonyl Chloride Safety Data Sheet. (n.d.). S D Fine-Chem Limited. Retrieved from [Link]
-
International Chemical Safety Cards (ICSC) 1163 - Methanesulfonyl chloride. (n.d.). ILO/WHO. Retrieved from [Link]
-
2-Methylpropene Safety Data Sheet. (2024, August 8). GHC. Retrieved from [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. (2004). ResearchGate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
